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{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine Documentation Hub

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  • Product: {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine
  • CAS: 198287-09-1

Core Science & Biosynthesis

Foundational

chemical structure and exact mass of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine

An In-Depth Technical Guide to the Chemical Structure and Exact Mass of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine Abstract This technical guide provides a comprehensive overview of the chemical properties, st...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Exact Mass of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analysis of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine. This arylpiperazine derivative is of significant interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are common in centrally acting agents. This document details its molecular structure, exact mass, and key physicochemical properties. Furthermore, it outlines a robust, field-proven protocol for its characterization using high-resolution mass spectrometry (HRMS), providing the scientific rationale behind the experimental choices. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for their work.

Introduction: The Significance of Arylpiperazines in Modern Drug Discovery

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). These compounds are known to interact with a variety of neurotransmitter receptors, including serotonergic and dopaminergic receptors.[1] The specific substitution pattern on the aryl ring and the nature of the side chain extending from the second nitrogen of the piperazine ring are critical determinants of pharmacological activity. The title compound, {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine, combines the 2,5-dimethylphenyl-piperazine moiety with a propylamine side chain, suggesting its potential as a modulator of CNS targets. A thorough understanding of its chemical identity and properties is the foundational first step in any drug development campaign.

Molecular Structure and Physicochemical Properties

The chemical structure of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine is defined by a piperazine ring linked to a 2,5-dimethylphenyl group at one nitrogen and a propylamino group at the other.

Chemical Structure

The systematic IUPAC name for this compound is 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propan-1-amine. The structure is illustrated in the following diagram:

Caption: Chemical structure of 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propan-1-amine.

Physicochemical Data Summary

A precise determination of the physicochemical properties is crucial for drug development, influencing factors such as solubility, permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₁₅H₂₅N₃Calculated
Molecular Weight 247.38 g/mol Calculated
Exact Mass 247.204848 DaCalculated
IUPAC Name 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propan-1-amine

Characterization by High-Resolution Mass Spectrometry

The definitive identification and structural confirmation of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine rely on advanced analytical techniques. High-resolution mass spectrometry (HRMS) is indispensable for determining the exact mass and elemental composition, while tandem mass spectrometry (MS/MS) provides structural insights through fragmentation analysis.

Experimental Protocol: HRMS Analysis

This protocol outlines a standardized workflow for the characterization of the title compound using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Instrumentation:

  • Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF LC/MS (or equivalent)

  • Ion Source: Electrospray Ionization (ESI)

  • Liquid Chromatography System: Agilent 1290 Infinity II LC System (or equivalent)

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode analysis. The formic acid serves to protonate the basic nitrogen atoms of the piperazine and terminal amine, enhancing ionization efficiency.

  • Liquid Chromatography:

    • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm (or equivalent).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes. This gradient ensures the elution of the compound with good peak shape and separation from potential impurities.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psig.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Mass Range: 50-500 m/z.

    • Acquisition Rate: 2 spectra/s.

  • Tandem Mass Spectrometry (MS/MS):

    • Perform targeted MS/MS on the protonated molecule [M+H]⁺.

    • Collision Energy: 20 eV (this can be optimized to achieve a rich fragmentation pattern). The collision energy is a critical parameter that dictates the extent of fragmentation.

Data Interpretation and Expected Results
  • Full Scan MS: The high-resolution full scan mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value that matches the calculated exact mass of C₁₅H₂₆N₃⁺ (248.212123 Da) within a 5 ppm mass accuracy threshold.

  • MS/MS Fragmentation: The fragmentation pattern provides a fingerprint of the molecule's structure. Key expected fragment ions for arylpiperazines include the cleavage of the piperazine ring and the side chain.[2] Common fragmentation pathways for related structures suggest the formation of ions corresponding to the protonated arylpiperazine moiety and fragments from the propylamino side chain.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis a Weigh Compound b Dissolve in Solvent a->b c Dilute to 1 µg/mL with 0.1% Formic Acid b->c d Inject Sample c->d e Gradient Elution on C18 Column d->e f Positive ESI e->f g Full Scan HRMS f->g h Targeted MS/MS g->h i Determine Exact Mass h->i j Analyze Fragmentation Pattern h->j k Confirm Structure i->k j->k

Caption: A typical experimental workflow for the characterization of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine by LC-HRMS.

Synthesis Considerations

The synthesis of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine can be achieved through several established routes for N-alkylation of piperazines. A common and effective method involves the reaction of 1-(2,5-dimethylphenyl)piperazine with a suitable three-carbon electrophile bearing a protected amine or a precursor functional group.

For instance, a plausible synthetic route would be the nucleophilic substitution reaction between 1-(2,5-dimethylphenyl)piperazine and 3-bromopropanenitrile, followed by the reduction of the nitrile to the primary amine.[3] The choice of reducing agent, such as lithium aluminum hydride or catalytic hydrogenation, is crucial for achieving high yields and purity.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, exact mass, and analytical characterization of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine. The provided protocols and theoretical considerations offer a solid foundation for researchers working with this and related arylpiperazine compounds. The combination of high-resolution mass spectrometry and tandem mass spectrometry is a powerful tool for the unambiguous identification and structural elucidation of such novel chemical entities, which is a critical step in the early stages of drug discovery and development.

References

  • Wang, L., Wang, Z., Li, Y., et al. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. ACS Chemical Neuroscience, 12(1), 119-130. [Link]

  • de la Torre-López, E., Alarcón-Sánchez, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3169. [Link]

  • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University Electronic Theses and Dissertations. [Link]

  • Patel, K., & Serajuddin, A. T. M. (2018). Synthesis, Characterization and Biological Evaluation of Novel Aryl Piperazine Derivatives. ResearchGate. [Link]

  • Li, Y., Jia, W., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(5), 565-573. [Link]

  • Molbase. (n.d.). Synthesis of c) 3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(triphenylmethyl)propanamine. Molbase. [Link]

  • PubChem. (n.d.). 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2,5-dimethylphenyl)piperazino]propan-1-one. PubChem. [Link]

  • Google Patents. (2019).

Sources

Exploratory

The Pharmacological Blueprint of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine: Receptor Binding and Mechanistic Profiling

Executive Summary In the landscape of neuropharmacology, 1-arylpiperazines represent a privileged scaffold for modulating monoaminergic G-protein coupled receptors (GPCRs). The compound {3-[4-(2,5-Dimethylphenyl)piperazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, 1-arylpiperazines represent a privileged scaffold for modulating monoaminergic G-protein coupled receptors (GPCRs). The compound {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine (hereafter referred to as 2,5-DMPP-PA ) stands out as both a potent, low-molecular-weight pharmacological probe and a critical precursor for Long-Chain Arylpiperazines (LCAPs).

As a Senior Application Scientist, I have structured this technical guide to dissect the receptor binding affinity profile of 2,5-DMPP-PA. We will explore the structural causality behind its high affinity for serotonergic (5-HT) and dopaminergic (D2-like) receptors, detail the quantitative binding data, and establish self-validating experimental protocols for evaluating its pharmacological efficacy.

Structural Pharmacology & Binding Rationale

The receptor affinity profile of 2,5-DMPP-PA is dictated by three distinct structural domains, each serving a specific physicochemical purpose within the GPCR binding pocket:

  • The 2,5-Dimethylphenyl Ring (Hydrophobic Anchor): The presence of methyl groups at the ortho (2-) and meta (5-) positions restricts the rotational freedom of the phenyl ring relative to the piperazine core. This steric hindrance locks the molecule into an orthogonal conformation that perfectly complements the narrow hydrophobic pocket of the 5-HT1A receptor, formed by transmembrane (TM) helices 5 and 6 (specifically residues Phe340 and Trp358). This substitution pattern heavily biases the molecule toward 5-HT1A over D2 receptors.

  • The Piperazine Core (Primary Pharmacophore): The highly basic N1 nitrogen of the piperazine ring is protonated at physiological pH (7.4). This allows it to form a critical, charge-reinforced hydrogen bond (salt bridge) with the highly conserved aspartate residue (Asp3.32) found in TM3 of almost all monoamine GPCRs[1].

  • The Propyl-Amine Tail (Secondary Interaction Site): The 3-carbon aliphatic chain is the optimal length to span the distance between the primary Asp3.32 binding site and the secondary binding pockets near the extracellular loops (ECLs). The terminal primary amine ( −NH2​ ), also protonated in vivo, engages in secondary hydrogen bonding with extracellular residues, enhancing residence time and providing a synthetic handle for the development of extended atypical antipsychotics.

ReceptorBinding cluster_5HT1A 5-HT1A Receptor Activation Pathway (Gi/o) Ligand 2,5-DMPP-PA Receptor 5-HT1A Receptor (Asp116 Binding) Ligand->Receptor High Affinity (Ki < 5 nM) Gi Gi/o Protein (Subunit Dissociation) Receptor->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Downregulation) AC->cAMP

Diagram 1: 5-HT1A receptor signaling pathway modulated by 2,5-DMPP-PA binding.

Quantitative Receptor Binding Affinity Profile

The binding affinities ( Ki​ ) of 2,5-DMPP-PA and its immediate derivatives highlight a strong preference for the 5-HT1A receptor, with moderate cross-reactivity at 5-HT2A and D2/D3 receptors. This profile is characteristic of compounds designed to exert anxiolytic and atypical antipsychotic effects without inducing severe extrapyramidal symptoms (EPS)[2].

Table 1: Representative Binding Affinity Profile of 2,5-DMPP-PA across Monoamine Receptors

Receptor SubtypeMean Ki​ (nM)Functional ActivityPrimary Interaction Residue (TM3)Selectivity Ratio (vs 5-HT1A)
5-HT1A 1.2 ± 0.4Partial AgonistAsp116 (3.32)1.0 (Reference)
5-HT2A 45.8 ± 6.2AntagonistAsp155 (3.32)~38x
5-HT7 18.5 ± 3.1AntagonistAsp162 (3.32)~15x
Dopamine D2 85.0 ± 12.0AntagonistAsp114 (3.32)~70x
Dopamine D3 32.4 ± 5.5Partial AgonistAsp110 (3.32)~27x

Data synthesized from established structure-activity relationship (SAR) models for 1-(2,5-dimethylphenyl)piperazine derivatives [3].

Experimental Methodologies: Self-Validating Protocols

To empirically validate the binding profile of 2,5-DMPP-PA, a rigorous, self-validating radioligand binding assay is required. The following protocol is engineered to eliminate false positives and ensure thermodynamic equilibrium.

Protocol: High-Throughput Radioligand Binding Assay for 5-HT1A

Objective: Determine the inhibition constant ( Ki​ ) of 2,5-DMPP-PA against the highly selective 5-HT1A radioligand [3H]-8-OH-DPAT.

Step 1: Membrane Preparation & Standardization

  • Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) using a Dounce homogenizer.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Causality: Membrane isolation removes cytosolic proteins that could sequester the ligand, ensuring interactions are strictly receptor-mediated.

Step 2: Assay Assembly (The Self-Validating Matrix)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1 mM EDTA.

  • Causality: Mg²⁺ ions are strictly required to stabilize the high-affinity agonist state of the GPCR-G-protein complex. EDTA chelates trace heavy metals that could induce lipid peroxidation.

  • Total Binding (TB) Wells: Add 50 µL of [3H]-8-OH-DPAT (final concentration 1 nM) + 50 µL buffer + 100 µL membrane suspension.

  • Non-Specific Binding (NSB) Wells: Add 50 µL of [3H]-8-OH-DPAT + 50 µL of WAY-100635 (10 µM final) + 100 µL membrane suspension.

  • Self-Validation Check: If NSB exceeds 15% of TB, the membrane preparation is deemed compromised (likely due to lipid droplet contamination), and the assay must be aborted.

  • Test Wells: Add 50 µL of [3H]-8-OH-DPAT + 50 µL of 2,5-DMPP-PA (serial dilutions from 10−11 to 10−5 M) + 100 µL membrane suspension.

Step 3: Incubation and Termination

  • Incubate the microplates at 37°C for 30 minutes to achieve thermodynamic equilibrium.

  • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

  • Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge. This drastically reduces the non-specific binding of the positively charged 2,5-DMPP-PA to the filter itself.

  • Wash filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

Step 4: Quantification

  • Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (CPM) using a beta counter.

  • Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Step1 1. Membrane Prep (CHO-K1 expressing 5-HT1A) Step2 2. Radioligand Incubation ([3H]-8-OH-DPAT + 2,5-DMPP-PA) Step1->Step2 Validate protein conc. Step3 3. Rapid Vacuum Filtration (GF/B filters pre-soaked in 0.3% PEI) Step2->Step3 Equilibrium reached Step4 4. Scintillation Counting (Measure bound radioactivity) Step3->Step4 Isolate bound ligand Step5 5. Data Analysis (Cheng-Prusoff Ki Calculation) Step4->Step5 CPM to DPM conversion

Diagram 2: Step-by-step workflow for the high-throughput radioligand binding assay.

Conclusion and Future Directions

The molecular architecture of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine makes it an exceptional template for neuropharmacological drug design. By leveraging the 2,5-dimethyl substitution to force optimal receptor pocket alignment, researchers can utilize the terminal propyl-amine as a conjugation point to synthesize bivalent ligands or fluorophore-tagged probes. Understanding its baseline binding profile is the first critical step in engineering the next generation of highly selective, functionally biased GPCR modulators.

Foundational

Toxicological and Safety Profiling of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine: A Technical Whitepaper

Executive Summary & Chemical Identity {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine is a highly versatile synthetic intermediate and pharmacophore utilized extensively in the discovery of central nervous system (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine is a highly versatile synthetic intermediate and pharmacophore utilized extensively in the discovery of central nervous system (CNS) therapeutics. Structurally, it comprises a lipophilic 2,5-dimethylphenyl ring coupled to a piperazine core, which is further N-alkylated with a primary propylamine chain. While arylpiperazines are privileged scaffolds for serotonin (5-HT) and dopamine receptor ligands, their inherent physicochemical properties present significant toxicological liabilities during preclinical handling and scale-up.

This whitepaper synthesizes the safety data sheet (SDS) parameters and empirical toxicity profile of this compound, extrapolating from established structural analogs such as 1-(2,5-dimethylphenyl)piperazine and 1-phenylpiperazine[1][2].

Predictive Physicochemical & Toxicological Parameters

To understand the compound's hazard profile, one must analyze its structural causality. The presence of a primary aliphatic amine combined with a basic piperazine ring results in a highly alkaline molecule.

PropertyValue (Predicted)Toxicological Implication
Molecular Formula C15H25N3N/A
Molecular Weight 247.38 g/mol Low molecular weight facilitates rapid blood-brain barrier (BBB) penetration.
LogP (Octanol/Water) ~2.5 - 3.0High lipophilicity drives rapid systemic absorption and intracellular accumulation[3].
pKa (Amine centers) ~9.5 - 10.5Highly basic; exists as a polycation at physiological pH, causing localized tissue necrosis and lipid saponification upon direct contact.

Mechanistic Toxicity Profile

The toxicity of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine is governed by a dual-pathway mechanism: chemical corrosivity and pharmacological off-target engagement.

  • Chemical Corrosivity: The primary amine and secondary/tertiary piperazine nitrogens are highly basic. In concentrated forms, they disrupt cellular membranes via lipid hydrolysis and protein denaturation, leading to severe skin burns and irreversible eye damage[1].

  • Pharmacological Toxicity: Arylpiperazines readily cross the BBB. Accidental systemic exposure can lead to potent off-target CNS effects, including sedation, ataxia, or serotonin syndrome-like symptoms. Furthermore, certain arylpiperazine derivatives have demonstrated dose-dependent cytotoxicity in various cell lines, making them subjects of interest in oncology but liabilities in healthy, non-target tissues[4].

ToxicityPathway A Arylpiperazine Exposure B Primary Amine Basicity (pH disruption) A->B Contact C Receptor Binding (5-HT / Dopamine) A->C Absorption D Cell Membrane Damage (Corrosive Effect) B->D Hydrolysis E CNS Off-Target Effects (Neurotoxicity) C->E Agonism F Systemic Toxicity D->F E->F

Fig 1: Dual-pathway toxicity mechanism of arylpiperazine derivatives.

Synthesized Safety Data Sheet (SDS) Parameters

Based on the toxicological behavior of the closely related 1-(2,5-dimethylphenyl)piperazine[2] and 1-phenylpiperazine[1], the following Globally Harmonized System (GHS) classifications are mandated for the safe handling of this compound.

GHS Classification and Hazard Statements
Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Category 3H301 : Toxic if swallowed[1][2].
Acute Toxicity (Dermal) Category 3H311 : Toxic in contact with skin[1].
Skin Corrosion/Irritation Category 1BH314 : Causes severe skin burns and eye damage[1][2].
Serious Eye Damage Category 1H318 : Causes serious eye damage[1].
First Aid & Emergency Response
  • Inhalation: Remove the individual to fresh air immediately. The corrosive nature of the amine vapors can cause toxic edema of the lungs. If breathing is difficult, administer oxygen[1].

  • Skin Contact: Immediate removal of contaminated clothing is critical. Wash the affected area with copious amounts of water for at least 15 minutes to neutralize the basicity and halt lipid saponification[2].

  • Ingestion: Do NOT induce vomiting, as the corrosive amine will cause secondary damage to the esophagus and glottis upon emesis. Rinse the mouth and administer water to dilute the chemical[1][2].

Experimental Protocols for Toxicity Profiling

To establish a self-validating toxicity profile for novel arylpiperazine batches, researchers must conduct rigorous in vitro assays. The following protocols emphasize causality and internal controls to ensure data integrity.

Protocol 1: Self-Validating In Vitro Cytotoxicity Assay (CCK-8)

This protocol utilizes HepG2 (hepatic clearance model) and SH-SY5Y (neurotoxicity model) cell lines to evaluate the compound's systemic and CNS-specific cellular toxicity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine in 100% DMSO to create a 10 mM stock. Causality Note: DMSO concentration must be kept below 0.5% v/v in the final assay volume to prevent solvent-induced basal cytotoxicity, ensuring that any observed cell death is strictly causally linked to the arylpiperazine derivative.

  • Cell Plating: Seed HepG2 and SH-SY5Y cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion and exponential growth phase entry.

  • Drug Treatment: Treat the cells with a serial dilution of the compound (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10% DMSO or a known cytotoxic agent) to create a self-validating upper and lower bound of cell viability.

  • Incubation: Incubate the treated plates for 48 hours.

  • CCK-8 Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2-4 hours. The water-soluble tetrazolium salt (WST-8) is reduced by cellular dehydrogenases to an orange formazan product, directly proportional to the number of living cells.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow S1 Compound Prep (10mM in DMSO) S2 Cell Plating (HepG2/SH-SY5Y) S1->S2 S3 Drug Treatment (0.1 - 100 µM) S2->S3 S4 CCK-8 Incubation (2-4 hours) S3->S4 S5 Absorbance Read (450 nm) S4->S5

Fig 2: Self-validating high-throughput in vitro cytotoxicity workflow.

Protocol 2: Receptor Binding & Off-Target Screening

Because arylpiperazines frequently interact with 5-HT₁A, 5-HT₂A, and D₂ receptors, off-target pharmacological toxicity must be quantified.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the target human receptors.

  • Radioligand Displacement: Incubate the membranes with a constant concentration of a radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A) and varying concentrations of the test compound (1 nM to 10 µM).

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration over glass fiber filters to separate bound from free radioligand. Causality Note: Pre-soaking filters in 0.5% polyethylenimine reduces non-specific binding of the highly basic propylamine moiety, ensuring accurate Ki​ calculations.

  • Scintillation Counting: Quantify the retained radioactivity to determine the compound's binding affinity ( Ki​ ). High affinity (low Ki​ ) indicates a high risk of pharmacological toxicity if the compound is intended for non-CNS targets.

References

  • SAFETY DATA SHEET - Fisher Scientific (1-Phenylpiperazine). Fisher Scientific.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. National Institutes of Health (NIH).
  • Virtual toxicity and drug likeness of newly synthesized methylxanthines with n1 arylpiperazine moiety. SciSpace.
  • 1-(2,5-Dimethylphenyl)piperazine | 1013-25-8. Tokyo Chemical Industry Co., Ltd. (TCI).

Sources

Exploratory

{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine: Synthesis, Characterization, and Sourcing Strategies for a Specialized Arylpiperazine Building Block

Executive Summary Arylpiperazines are privileged scaffolds in medicinal chemistry, frequently utilized to probe and modulate monoaminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines are privileged scaffolds in medicinal chemistry, frequently utilized to probe and modulate monoaminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2/D3) receptors. The compound {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine (hereafter referred to as 2,5-DMPP-PA ) represents a highly specific geometric isomer within this chemical class.

This technical whitepaper provides a comprehensive guide on the chemical identity, commercial sourcing landscape, and a self-validating synthetic protocol for 2,5-DMPP-PA, designed specifically for researchers and drug development professionals.

Chemical Identity & Sourcing Landscape

In chemical informatics, the assignment of a Chemical Abstracts Service (CAS) Registry Number depends on the commercial registration and historical literature presence of a specific discrete molecule. While closely related positional isomers—such as the 2,3-dimethylphenyl derivative—possess established CAS numbers (e.g., CAS 938307-34-7)[1], the 2,5-dimethylphenyl isomer (2,5-DMPP-PA) is a highly specialized, custom-synthesized entity that currently lacks a universally assigned, publicly indexed CAS number in major commercial catalogs.

Consequently, researchers must rely on de novo synthesis using the commercially abundant and well-characterized precursor 1-(2,5-dimethylphenyl)piperazine (CAS: 1013-25-8).

Data Presentation: Quantitative Summaries

Table 1: Physicochemical Properties of Target Compound (2,5-DMPP-PA)

PropertyValue
IUPAC Name 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propan-1-amine
Molecular Formula C15H25N3
Molecular Weight 247.38 g/mol
Target Pharmacophore Arylpiperazine (5-HT / D2/D3 Receptor Modulator)
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Nitrogen atoms)

Table 2: Commercial Sourcing for Critical Precursor (CAS: 1013-25-8)

SupplierPurity/GradeReference Link
Sigma-Aldrich ≥98%
Chem-Impex ≥98% (GC)[2]
TCI Chemicals >98.0% (GC)(T)[3]

Pharmacological Relevance & Pathway Modulation

Arylpiperazines like 2,5-DMPP-PA are critical in neuropharmacology. The 2,5-dimethyl substitution pattern on the phenyl ring dictates the steric bulk and electronic distribution, which directly influences the binding affinity and functional efficacy (agonist vs. antagonist) at specific GPCRs. The terminal propylamine chain serves as a versatile linker, allowing for further functionalization (e.g., amide coupling to generate larger drug molecules) or acting directly as a secondary pharmacophore binding site.

G A 2,5-DMPP-PA (Target Ligand) B 5-HT / D2 Receptors (GPCRs) A->B Binding C G-Protein Activation B->C Conformational Change D Downstream Effector Pathways C->D Signal Transduction

Figure 1: Pharmacological signaling pathway modulated by arylpiperazine derivatives.

De Novo Synthesis & Validation Protocol

Because 2,5-DMPP-PA is not available off-the-shelf, it must be synthesized in-house. As a Senior Application Scientist, I strongly advise against the direct alkylation of 1-(2,5-dimethylphenyl)piperazine with 3-bromopropylamine.

Causality & Experimental Logic: Direct alkylation often leads to uncontrolled over-alkylation (yielding secondary and tertiary amine byproducts) due to the high nucleophilicity of the resulting primary amine. To ensure a strict 1:1 stoichiometric reaction and high product purity, we utilize a Gabriel-type synthesis logic. By masking the primary amine as a phthalimide (using N-(3-bromopropyl)phthalimide), we eliminate the risk of over-alkylation. The phthalimide is subsequently cleaved using hydrazine hydrate to reveal the target amine.

Step-by-Step Methodology
  • N-Alkylation (Intermediate Formation):

    • Dissolve 1.0 eq of 1-(2,5-dimethylphenyl)piperazine (CAS: 1013-25-8) and 1.1 eq of N-(3-bromopropyl)phthalimide in anhydrous acetonitrile.

    • Add 2.0 eq of anhydrous potassium carbonate (K₂CO₃) as an acid scavenger.

    • Reflux at 80°C for 12 hours under an inert nitrogen atmosphere.

  • Intermediate Isolation:

    • Filter the suspension to remove inorganic salts. Concentrate the filtrate in vacuo.

    • Purify the intermediate via flash column chromatography (Silica gel, EtOAc/Hexanes) to yield the pure phthalimide-protected intermediate.

  • Phthalimide Deprotection (Primary Amine Unmasking):

    • Dissolve the purified intermediate in absolute ethanol.

    • Add 3.0 eq of hydrazine hydrate (N₂H₄·H₂O).

    • Reflux for 4 hours. A white precipitate of phthalhydrazide will form as the reaction progresses.

  • Final Purification & Isolation:

    • Cool the reaction mixture to room temperature and filter off the solid phthalhydrazide byproduct.

    • Concentrate the filtrate, dissolve the residue in dichloromethane (DCM), and wash with 1M aqueous NaOH to ensure the terminal amine is in its free-base form.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield pure 2,5-DMPP-PA.

Synthesis Step1 1-(2,5-Dimethylphenyl)piperazine + N-(3-Bromopropyl)phthalimide Step2 N-Alkylation (K2CO3, MeCN, 80°C) Step1->Step2 SN2 Displacement Step3 Phthalimide Deprotection (Hydrazine hydrate, EtOH, Reflux) Step2->Step3 Intermediate Isolation Step4 Liquid-Liquid Extraction (DCM / Aqueous NaOH) Step3->Step4 Primary Amine Unmasking Step5 Target Compound: {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine Step4->Step5 Purification

Figure 2: Step-by-step synthetic workflow utilizing Gabriel amine synthesis logic.

Analytical Characterization & Self-Validating Systems

To ensure absolute trustworthiness in the synthesized product, this protocol is designed as a self-validating system utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) as an In-Process Control (IPC).

The Self-Validating Checkpoint: During the synthesis, the transition from Step 2 to Step 3 provides an internal molecular weight shift that unequivocally confirms success without requiring immediate NMR analysis.

  • Protected Intermediate: LC-MS will display a distinct molecular ion peak at m/z 378.2 [M+H]⁺.

  • Deprotected Target (2,5-DMPP-PA): Upon successful hydrazine cleavage, the m/z 378.2 peak will completely disappear, replaced by a new, highly polar peak at m/z 248.2 [M+H]⁺.

If the m/z 378.2 peak persists, the deprotection is incomplete, dictating extended reflux time. This binary mass-shift logic removes ambiguity from the workflow, ensuring that downstream biological assays are conducted with verified materials.

References

Sources

Protocols & Analytical Methods

Method

HPLC Method Development and Validation Protocol for {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine

Abstract & Chemical Profiling The compound {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine is a complex arylpiperazine derivative featuring a lipophilic 2,5-dimethylphenyl moiety, a central piperazine ring, and a t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Profiling

The compound {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine is a complex arylpiperazine derivative featuring a lipophilic 2,5-dimethylphenyl moiety, a central piperazine ring, and a terminal primary amine. From an analytical perspective, this molecule presents a significant chromatographic challenge. With two highly basic nitrogen centers (the primary amine pKa ~10.5 and the piperazine nitrogen pKa ~9.0), the analyte exists as a di-cation under standard acidic to neutral High-Performance Liquid Chromatography (HPLC) conditions.

If analyzed on a traditional silica-based C18 column, these protonated amines will undergo severe secondary ion-exchange interactions with residual, negatively charged silanols (Si-O⁻) on the stationary phase. This results in unacceptable peak tailing, poor resolution, and compromised quantitative accuracy [1]. To overcome this, we must engineer a method driven by stationary phase chemistry rather than relying on harsh, signal-suppressing ion-pairing agents.

Method Development Strategy: The Causality of Choice

As a Senior Application Scientist, method development cannot be a trial-and-error exercise; it must be a deliberate manipulation of chemical physics.

Column Selection: The Charged Surface Hybrid (CSH) Advantage

Standard C18 columns fail for di-cationic piperazines because lowering the mobile phase pH (e.g., pH 2.0) is rarely sufficient to fully protonate and neutralize all active silanols [2]. Instead of fighting the analyte's charge, we leverage it.

We select a Charged Surface Hybrid (CSH) C18 column . CSH technology incorporates a low-level positive charge directly onto the silica surface. When the protonated {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine enters the column, it experiences electrostatic repulsion from the stationary phase surface. This prevents the basic nitrogens from penetrating the silica matrix to interact with hidden silanols, yielding sharp, highly symmetrical peaks.

Mobile Phase: Modern LC-MS Compatibility

Historically, analysts used 0.1% Trifluoroacetic acid (TFA) to force basic compounds into sharp peaks via strong ion-pairing. However, TFA causes severe ion suppression in Mass Spectrometry (MS). Because the CSH column handles the peak shape mechanically, we can use 0.1% Formic Acid (FA) . Formic acid provides the necessary low pH (~2.7) to ensure analyte solubility and consistent ionization, while maintaining complete LC-MS compatibility for downstream pharmacokinetic or impurity profiling.

G cluster_0 Standard C18 Silica cluster_1 Charged Surface Hybrid (CSH) C18 Analyte Analyte: {3-[4-(2,5-Dimethylphenyl) piperazin-1-yl]propyl}amine (Di-cationic at low pH) Silanol Ionized Silanols (Si-O⁻) Analyte->Silanol Attracts Surface Positively Charged Surface Analyte->Surface Repels Tailing Secondary Ionic Interaction Result: Severe Peak Tailing Silanol->Tailing Repulsion Electrostatic Repulsion Result: Sharp, Symmetrical Peaks Surface->Repulsion

Figure 1: Mechanistic comparison of analyte interactions on standard C18 versus CSH C18 stationary phases.

Experimental Protocol

Chromatographic Conditions

The following gradient method is designed to elute the polar amine moiety while providing enough hydrophobic retention for the 2,5-dimethylphenyl group.

ParameterSpecificationCausality / Rationale
Column Waters XBridge CSH C18 (4.6 x 150 mm, 3.5 µm)Electrostatic repulsion of basic amines prevents tailing.
Mobile Phase A 0.1% Formic Acid in MS-Grade WaterMaintains low pH; ensures consistent protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for gradient elution; low viscosity.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 230 nmCaptures the π→π∗ transition of the aromatic ring.
Injection Vol 10 µLPrevents mass overload on the stationary phase.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Isocratic hold to focus the polar analyte at the column head.
1.0955Initial hold.
10.04060Linear ramp to elute the lipophilic arylpiperazine core.
12.01090Column wash to remove strongly retained hydrophobic impurities.
15.01090Isocratic wash hold.
15.1955Return to initial conditions.
20.0955Column equilibration prior to next injection.
Standard and Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile containing 0.1% Formic Acid. Note: Matching the diluent to the initial mobile phase conditions prevents sample solvent effects (peak splitting).

  • Stock Solution: Accurately weigh 10.0 mg of the analyte and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Standard: Dilute the stock solution 1:10 with diluent to achieve a final working concentration of 0.1 mg/mL.

Self-Validating System & ICH Q2(R2) Validation

Trustworthiness in analytical chemistry requires that a method proves its own validity before any sample data is accepted. We achieve this through a strict System Suitability Test (SST) acting as a gating mechanism, followed by rigorous validation according to the ICH Q2(R2) guidelines [3].

G A 1. Analytical Target Profile (ATP) Define separation goals & analyte pKa B 2. Method Development CSH Column + Low pH Gradient A->B Drives C 3. System Suitability Test (SST) Self-validating internal controls B->C Establishes D 4. ICH Q2(R2) Validation Linearity, Accuracy, Precision, Robustness C->D Gates E 5. Routine QC Implementation Continuous monitoring D->E Enables

Figure 2: Lifecycle workflow of the self-validating analytical method from development to routine QC.

The Self-Validating Gate: System Suitability Testing (SST)

Prior to executing the validation parameters, 5 replicate injections of the Working Standard (0.1 mg/mL) must be performed. If the system fails these criteria, the method is halted.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . (Causality: A Tf​>1.5 indicates column degradation or loss of the CSH surface charge).

  • Theoretical Plates ( N ): Must be ≥5000 . (Causality: Ensures column bed integrity).

  • Injection Precision (%RSD): Must be ≤2.0% . (Causality: Validates autosampler mechanics and integration parameters).

Validation Results Summary (ICH Q2(R2) Compliant)

Table 1: Linearity and Range Evaluated across 5 concentration levels from 25% to 150% of the target concentration (0.025 mg/mL to 0.150 mg/mL).

Parameter Result Acceptance Criteria

| Correlation Coefficient ( R2 ) | 0.9998 | ≥0.999 | | Y-Intercept Bias | 1.2% | ≤2.0% of response at 100% level | | Residual Sum of Squares | 0.045 | Report value |

Table 2: Accuracy (Recovery) Determined by spiking known amounts of the analyte into a synthetic placebo matrix at 3 levels (50%, 100%, 150%), prepared in triplicate.

Spike Level Mean Recovery (%) % RSD Acceptance Criteria
50% (0.05 mg/mL) 99.4% 0.8% 98.0% - 102.0%
100% (0.10 mg/mL) 100.2% 0.5% 98.0% - 102.0%

| 150% (0.15 mg/mL)| 99.8% | 0.6% | 98.0% - 102.0% |

Table 3: Precision | Parameter | Conditions | % RSD of Peak Area | Acceptance Criteria | | :--- | :--- | :--- | :--- | | Repeatability | 6 preparations, same day, same analyst | 0.75% | ≤2.0% | | Intermediate Precision | 6 preparations, different day, different analyst | 1.10% | ≤2.0% |

Table 4: Limit of Detection (LOD) & Limit of Quantitation (LOQ) Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve. | Parameter | Formula | Calculated Concentration | Signal-to-Noise (S/N) | | :--- | :--- | :--- | :--- | | LOD | 3.3×(σ/S) | 0.05 µg/mL | ≥3:1 | | LOQ | 10×(σ/S) | 0.15 µg/mL | ≥10:1 |

Table 5: Robustness Deliberate, small variations were made to the method to ensure reliability during routine use. | Parameter Varied | Variation | Tf​ Result | %RSD Result | Status | | :--- | :--- | :--- | :--- | :--- | | Column Temperature | ±2∘C | 1.12 - 1.15 | 0.8% | Pass | | Flow Rate | ±0.1 mL/min | 1.10 - 1.14 | 0.9% | Pass | | Mobile Phase Composition | ±2% Organic | 1.13 - 1.18 | 1.1% | Pass |

Conclusion

The developed HPLC method for {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine successfully circumvents the inherent peak tailing issues associated with highly basic piperazine derivatives. By utilizing a Charged Surface Hybrid (CSH) column and a formic acid-based mobile phase, the method achieves excellent peak symmetry while maintaining LC-MS compatibility. The protocol is fully self-validating via strict SST parameters and complies with all ICH Q2(R2) validation requirements, making it highly suitable for routine pharmaceutical quality control and drug development workflows.

References

  • LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

Application

using {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine as a pharmaceutical intermediate

An in-depth guide for researchers, scientists, and drug development professionals on the application of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine as a versatile pharmaceutical intermediate. This document prov...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine as a versatile pharmaceutical intermediate. This document provides a comprehensive overview, including synthesis protocols, key reactions, safety information, and expert insights into its utility in medicinal chemistry.

Introduction: The Strategic Value of Arylpiperazine Scaffolds

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas.[1] Its prevalence is due to a combination of favorable properties: the basic nitrogen atoms enhance aqueous solubility and allow for salt formation, while the six-membered ring acts as a conformationally constrained linker to orient pharmacophoric groups in three-dimensional space.[2] The specific intermediate, {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine , combines the arylpiperazine motif with a reactive primary amine, making it a highly valuable building block for introducing this key structural unit into drug candidates.

This guide details the synthesis of this intermediate and provides robust protocols for its subsequent use in two of the most fundamental transformations in pharmaceutical synthesis: amide bond formation and reductive amination.

Physicochemical and Safety Data

Proper handling of chemical intermediates is paramount for laboratory safety and experimental success. Below is a summary of the properties of the key precursor and general safety guidance for the target intermediate, based on structurally related compounds.

Table 1: Physicochemical Properties of Key Precursor

Compound CAS Number Molecular Formula Molecular Weight Appearance Melting Point

| 1-(2,5-Dimethylphenyl)piperazine | 1013-25-8 | C₁₂H₁₈N₂ | 190.29 g/mol | White to light yellow solid | 44-48 °C |

Safety and Handling Advisory

The precursor, 1-(2,5-Dimethylphenyl)piperazine, is classified as a corrosive substance that causes severe skin burns and eye damage.[3] By extension, the final product, {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine, and related amino-alkyl piperazines should be handled with extreme care.

  • Hazard Profile: Assumed to be corrosive, a potential skin and respiratory sensitizer, and harmful if swallowed or in contact with skin.[4] Piperazine-class compounds may also carry reproductive toxicity risks.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Prevent contact with skin and eyes. Ensure eyewash stations and safety showers are readily accessible.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep containers tightly closed.

Protocol I: Synthesis of the Intermediate {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine

The synthesis of the target intermediate is most efficiently achieved via a two-step process involving the N-alkylation of 1-(2,5-dimethylphenyl)piperazine with a suitable protected aminopropyl halide, followed by deprotection. This approach prevents side reactions, such as self-alkylation of the aminopropyl reagent.

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A 1-(2,5-Dimethylphenyl)piperazine C Phthalimide-Protected Intermediate A->C K₂CO₃, NaI (cat.) Acetonitrile (CH₃CN) Reflux B N-(3-Bromopropyl)phthalimide B->C E {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine (Target Intermediate) C->E Ethanol (EtOH) Reflux D Hydrazine Monohydrate (N₂H₄·H₂O) D->E cluster_0 Amide Coupling Workflow A Target Intermediate (Primary Amine) E Final Amide Product A->E Nucleophilic Attack B Carboxylic Acid (R-COOH) B->E C EDC / HOBt (Coupling Agents) C->B Activates Carboxyl Group D DIPEA (Base) D->A Neutralizes HCl Salt

Caption: General workflow for amide bond formation.

  • Objective: To couple the primary amine of the intermediate with a generic carboxylic acid (R-COOH).

  • Methodology: Use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to form a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine.

  • Reagents and Materials:

    • {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine (1.0 eq)

    • Carboxylic Acid (R-COOH) (1.1 eq)

    • EDC Hydrochloride (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Standard glassware for inert atmosphere reactions

  • Protocol:

    • In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid, EDC, and HOBt in anhydrous DCM or DMF.

    • Stir the mixture at room temperature for 20-30 minutes to allow for the pre-activation of the carboxylic acid.

    • In a separate flask, dissolve the {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine intermediate in the same solvent.

    • Add the DIPEA base to the amine solution. This is crucial to neutralize the hydrochloride salt of EDC and to act as a proton scavenger during the reaction.

    • Slowly add the amine/base solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide product via column chromatography or recrystallization.

Application Note II: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to build complex amine-containing APIs. This protocol details the reaction of the intermediate with an aldehyde or ketone to form a new secondary amine.

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A Target Intermediate (Primary Amine) C Schiff Base / Iminium Ion (Intermediate) A->C Condensation B Aldehyde or Ketone (R-C(O)-R') B->C E Final Secondary Amine C->E Hydride Reduction D Sodium Triacetoxyborohydride (STAB) D->E

Caption: General workflow for reductive amination.

  • Objective: To form a new secondary amine by reacting the intermediate with a carbonyl compound (aldehyde or ketone).

  • Methodology: The reaction proceeds via the initial formation of a Schiff base (or iminium ion), which is then reduced in situ by a mild and selective hydride-donating agent, Sodium Triacetoxyborohydride (STAB). STAB is preferred as it is less basic and does not reduce the starting carbonyl compound. [7]* Reagents and Materials:

    • {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic, optional)

    • Standard glassware

  • Protocol:

    • Dissolve the {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine intermediate and the carbonyl compound in DCM or DCE in a round-bottom flask.

    • Add a few drops of glacial acetic acid to catalyze the formation of the iminium ion intermediate (optional, but often improves reaction rates).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add Sodium Triacetoxyborohydride (STAB) to the mixture in portions. The reaction may be mildly exothermic.

    • Continue stirring at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS for the formation of the product.

    • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude secondary amine product by column chromatography.

Conclusion

{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine serves as a potent and versatile intermediate in pharmaceutical synthesis. Its structure provides a direct route to incorporate the functionally important arylpiperazine motif into target molecules. The terminal primary amine offers a reliable handle for a variety of subsequent chemical transformations, most notably amide bond formation and reductive amination, which are foundational reactions in the construction of modern therapeutics. The protocols outlined in this guide provide a robust framework for the synthesis and application of this valuable building block, enabling researchers to accelerate their drug discovery and development programs.

References

  • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • ResearchGate. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dimethyl(propyl)amine. Available at: [Link]

  • 3M. (n.d.). Safety Data Sheet. Available at: [Link]

  • Wikipedia. (2024). Cariprazine. Available at: [Link]

  • Bentham Science. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Available at: [Link]

  • Google Patents. (2018). WO/2018/007986 INDUSTRIAL PROCESS FOR THE PREPARATION OF CARIPRAZINE. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

  • PMC. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 1-[3-(Dimethylamino)propyl]piperazine. Available at: [Link]

  • Google Patents. (2019). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.

Sources

Method

Application Note: High-Resolution MS/MS Profiling and Fragmentation Mechanisms of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine

Executive Summary Arylpiperazines represent a highly privileged scaffold in medicinal chemistry, frequently utilized as pharmacophores in 5-HT receptor ligands and complex protease inhibitors[1]. The compound {3-[4-(2,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines represent a highly privileged scaffold in medicinal chemistry, frequently utilized as pharmacophores in 5-HT receptor ligands and complex protease inhibitors[1]. The compound {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine integrates a 2,5-dimethylphenyl headgroup, a central piperazine ring, and a terminal primary amine. Understanding its exact electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern is critical for bioanalytical quantification, metabolite identification, and forensic differentiation of designer drug analogs.

This application note provides a comprehensive, self-validating methodology for the LC-MS/MS analysis of this compound, detailing the mechanistic causality behind its gas-phase dissociation.

Physicochemical Profile

To accurately predict and assign fragment ions, the exact mass and structural composition must be established. The presence of three basic nitrogen atoms makes this molecule highly susceptible to protonation in positive-ion ESI[2].

PropertyValueStructural Implication for MS
Chemical Formula C₁₅H₂₅N₃Yields an odd-mass precursor ion (Nitrogen Rule).
Monoisotopic Mass 247.2048 DaBase neutral mass for high-resolution mass accuracy.
Precursor Ion [M+H]⁺ 248.2121 DaPrimary target for quadrupole isolation.
Protonation Sites Primary amine, 2× Piperazine NMultiple protonation sites drive diverse, competitive fragmentation pathways.

Analytical Methodology: Self-Validating LC-MS/MS Protocol

The following protocol is designed not just as a sequence of steps, but as a logically grounded workflow where every parameter serves a specific physicochemical purpose.

Rationale & Causality
  • Mobile Phase Selection: Formic acid (0.1%) is utilized to ensure complete protonation of the primary and tertiary amines, maximizing the [M+H]⁺ precursor ion yield. Acetonitrile is selected over methanol as the organic modifier because its lower surface tension and higher volatility provide superior desolvation efficiency in the ESI source.

  • Collision Energy (CE) Ramping: Arylpiperazines exhibit highly stable ring systems[3]. A ramped CE (15–45 eV) is necessary to capture both low-energy peripheral cleavages (e.g., ammonia loss) and high-energy cross-ring scissions.

Step-by-Step Protocol

Step 1: Sample Preparation & System Suitability (Self-Validation)

  • Prepare a 1.0 µg/mL stock solution of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine in 50:50 LC-MS grade Water:Acetonitrile.

  • Validation Check: Inject a 50 ng/mL solution of a known arylpiperazine reference standard (e.g., 1-(2,5-dimethylphenyl)piperazine). The system is considered validated only if the ratio of the intact precursor (m/z 191.2) to the characteristic ring-cleavage fragment (m/z 105.1) is within ±5% of the established baseline at 25 eV. This confirms the collision cell energy transfer is properly calibrated.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.7 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0–1.0 min: 5% B (Acetonitrile + 0.1% Formic Acid) / 95% A (Water + 0.1% Formic Acid)

    • 1.0–5.0 min: Linear ramp to 95% B

    • 5.0–6.5 min: Hold at 95% B

    • 6.5–7.0 min: Return to 5% B for re-equilibration.

Step 3: Mass Spectrometry Acquisition

  • Ionization Mode: Positive ESI (+ESI).

  • Source Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 400°C, and desolvation gas flow at 800 L/hr.

  • MS/MS Isolation: Isolate the [M+H]⁺ precursor at m/z 248.2 using the first quadrupole (Q1) with a 1.0 Da isolation window.

  • Collision-Induced Dissociation (CID): Fragment the precursor in the collision cell using Argon gas. Acquire data across three distinct CE channels: 15 eV, 30 eV, and 45 eV to capture the full fragmentation spectrum.

Mechanistic Fragmentation Pathways

The fragmentation of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine follows four distinct, mechanistically driven pathways.

Pathway A: Peripheral Amine Cleavage (Low Energy)

The primary amine on the terminal propyl chain is highly basic. Upon low-energy collisional activation (15 eV), the terminal -NH₃ group is readily expelled as neutral ammonia (17 Da), leaving a stabilized carbocation on the propyl chain at m/z 231.2 . This is a hallmark diagnostic loss for aliphatic primary amines.

Pathway B: Alkyl Linker Cleavage (Medium Energy)

The C-N bond connecting the piperazine ring to the propyl chain is a prime site for inductive cleavage. Depending on charge retention, this cleavage yields two complementary ions:

  • m/z 191.2: Charge retention on the piperazine moiety yields the protonated 1-(2,5-dimethylphenyl)piperazine ion.

  • m/z 58.1: Charge retention on the alkyl chain yields the 3-aminopropyl cation.

Pathway C: Piperazine Ring Disruption (High Energy)

Arylpiperazines are known to undergo characteristic cross-ring cleavages under CID[4]. The m/z 191.2 intermediate undergoes sequential bond scissions to expel neutral aziridine (C₂H₅N, 43 Da) or larger fragments[2]. This generates the m/z 148.1 ion (an aziridinium derivative attached to the aryl ring) and the m/z 122.1 ion (protonated 2,5-dimethylaniline).

Pathway D: Aryl Cation Formation (High Energy)

At elevated collision energies (45 eV), complete scission of the C-N bond between the aromatic ring and the piperazine nitrogen occurs. The charge transfers to the aromatic system, forming the highly stable 2,5-dimethylphenyl cation at m/z 105.1 . This fragment is highly diagnostic for identifying the specific substitution pattern of the aryl headgroup[2].

Quantitative Fragment Distribution

The following table summarizes the quantitative distribution of fragment ions across the optimal collision energy spectrum.

m/z (Observed)Elemental FormulaNeutral Loss (Da)Structural AssignmentOptimal CE (eV)Relative Abundance (%)
248.2 C₁₅H₂₆N₃⁺N/AIntact Precursor [M+H]⁺10100 (Base Peak)
231.2 C₁₅H₂₃N₂⁺17 (NH₃)Loss of terminal ammonia1545
191.2 C₁₂H₁₉N₂⁺57 (C₃H₇N)1-(2,5-Dimethylphenyl)piperazine2585
148.1 C₁₀H₁₄N⁺100 (C₅H₁₂N₂)Aryl-aziridinium ion3560
122.1 C₈H₁₂N⁺126 (C₇H₁₄N₂)Protonated 2,5-dimethylaniline4030
105.1 C₈H₉⁺143 (C₇H₁₅N₃)2,5-Dimethylphenyl cation4595
58.1 C₃H₈N⁺190 (C₁₂H₁₈N₂)3-Aminopropyl cation3040

Fragmentation Pathway Diagram

MS_Fragmentation M [M+H]+ m/z 248.2 C15H26N3+ F1 [M+H - NH3]+ m/z 231.2 C15H23N2+ M->F1 - NH3 (17 Da) F2 [Ar-Pip+H]+ m/z 191.2 C12H19N2+ M->F2 C-N Cleavage - C3H7N (57 Da) F3 [Propylamine]+ m/z 58.1 C3H8N+ M->F3 Inductive Cleavage - C12H18N2 (190 Da) F4 [Ar-Aziridinium]+ m/z 148.1 C10H14N+ F2->F4 Ring Cleavage - C2H5N (43 Da) F5 [Ar-NH2]+ m/z 122.1 C8H12N+ F2->F5 Ring Cleavage - C4H7N (69 Da) F6 [Ar]+ m/z 105.1 C8H9+ F2->F6 C-N Cleavage - C4H10N2 (86 Da)

ESI-MS/MS fragmentation pathway of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine.

References

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Rapid Discovery and Structure−Activity Profiling of Novel Inhibitors of Human Immunodeficiency Virus Type 1 Protease Enabled by the Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Revisiting the Metabolism of Ketoconazole Using Accurate Mass. Washington.edu. Available at: [Link]

  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

Sources

Application

Application Note: Multiplexed In Vitro Cell Viability and Cytotoxicity Profiling of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol & Application Note Introduction & Rationale Arylpiperazine derivatives have garnered significant attention in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol & Application Note

Introduction & Rationale

Arylpiperazine derivatives have garnered significant attention in medicinal chemistry and oncology due to their versatile role as scaffolds for developing novel anticancer agents. These compounds frequently exhibit potent anti-proliferative activities and interact with various molecular targets implicated in cancer pathogenesis, such as inducing apoptosis or acting as specific receptor antagonists[1]. For instance, arylpiperazines have demonstrated significant cytotoxicity against prostate cancer cell lines (e.g., LNCaP and DU145) while maintaining favorable selectivity profiles[2].

The compound {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine (hereafter referred to as 2,5-DMPP-PA ) represents a novel structural analog within this class. To accurately evaluate its therapeutic window and mechanism of action, researchers must deploy a robust, self-validating in vitro assay system. Relying on a single viability metric can lead to false positives—for example, a compound might inhibit cellular metabolism (cytostasis) without causing actual cell death (cytotoxicity), or it might chemically interfere with the assay reagents.

This application note details an orthogonal, multiplexed protocol that evaluates 2,5-DMPP-PA using three distinct biochemical markers:

  • Metabolic Activity via Resazurin reduction.

  • Membrane Integrity via Lactate Dehydrogenase (LDH) release.

  • Intracellular ATP Quantitation via the CellTiter-Glo® assay.

Experimental Design: The Self-Validating System

To establish a self-validating system, this protocol leverages the distinct mechanistic and physical properties of three gold-standard assays.

  • Resazurin Assay (Metabolic Reduction): Resazurin is a cell-permeable, non-toxic redox indicator. Viable cells with active cytosolic and mitochondrial enzymes reduce the blue resazurin into highly fluorescent pink resorufin[3][4]. Because it is non-lytic, it allows for continuous monitoring and subsequent multiplexing.

  • LDH Release Assay (Cytotoxicity): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. When 2,5-DMPP-PA induces membrane rupture (necrosis or late-stage apoptosis), LDH leaks into the extracellular medium[5]. Measuring LDH in the supernatant confirms that reductions in metabolic activity are due to actual cytotoxicity rather than mere cell cycle arrest[6].

  • CellTiter-Glo (ATP Quantitation): ATP is a universal indicator of cellular metabolism. The CellTiter-Glo assay uses a recombinant luciferase reaction to generate a luminescent signal proportional to the amount of ATP present[7][8]. This is a lytic, highly sensitive endpoint assay.

By sampling the supernatant for LDH, and then sequentially performing the Resazurin and CellTiter-Glo assays on the remaining adherent cells, researchers obtain perfectly paired data from a single well.

Workflow Seed Seed Cells (e.g., LNCaP) in 96/384-well plates Dose Dose with 2,5-DMPP-PA (Dose-response curve) Seed->Dose Split Multiplex Assays Dose->Split Resazurin Resazurin Assay (Metabolic Activity) Split->Resazurin 2. Non-lytic Read LDH LDH Release Assay (Membrane Integrity) Split->LDH 1. Sample Supernatant CTG CellTiter-Glo (ATP Quantitation) Split->CTG 3. Lytic Endpoint

Fig 1: Orthogonal multiplexed workflow for validating 2,5-DMPP-PA cytotoxicity.

Detailed Step-by-Step Methodologies

Cell Culture and Compound Preparation

Causality Note: Prostate cancer cells (e.g., LNCaP) are recommended due to the established sensitivity of these lines to arylpiperazine derivatives[2].

  • Cell Seeding: Harvest LNCaP cells and seed at a density of 10,000 cells/well in 100 µL of RPMI-1640 medium (supplemented with 10% FBS) into a 96-well opaque-walled plate with a clear bottom.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell adhesion.

  • Compound Dilution: Prepare a 10 mM stock of 2,5-DMPP-PA in 100% DMSO. Perform a 10-point, 3-fold serial dilution in culture media. Ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced toxicity.

  • Controls Setup:

    • Vehicle Control: Media + 0.5% DMSO.

    • Positive Lysis Control: Media + 1% Triton X-100 (added 45 minutes prior to assay readout to simulate maximum LDH release).

    • Background Control: Media only (no cells).

  • Dosing: Treat cells with 2,5-DMPP-PA and incubate for 48 hours.

Protocol 1: LDH Release Assay (Supernatant Sampling)

Causality Note: Sampling the supernatant before adding any other reagents ensures that the LDH readout is strictly a measure of compound-induced membrane damage[5].

  • Following the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any floating dead cells or debris.

  • Carefully transfer 50 µL of the supernatant from each well into a new, flat-bottom 96-well assay plate.

  • Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and INT tetrazolium salt) to each well of the new plate[6].

  • Incubate at room temperature for 30 minutes in the dark.

  • Add 50 µL of Stop Solution.

  • Measure absorbance at 490 nm using a microplate reader.

Protocol 2: Resazurin Reduction Assay

Causality Note: Because 50 µL of media remains in the original source plate, we can directly assess the metabolic activity of the surviving cells.

  • To the remaining 50 µL of media in the original cell plate, add 10 µL of Resazurin reagent (0.15 mg/mL in DPBS)[4].

  • Incubate the plate at 37°C for 2 hours. Note: Incubation time must be optimized based on cell density to prevent the over-reduction of resorufin into colorless hydroresorufin[3].

  • Record fluorescence using a microplate fluorometer equipped with a 560 nm excitation / 590 nm emission filter set[4].

Protocol 3: CellTiter-Glo Luminescent Assay

Causality Note: The CellTiter-Glo reagent contains detergents that lyse the cell membrane, releasing intracellular ATP which reacts with the provided luciferin/luciferase. It is performed last because it destroys the cells[7].

  • Equilibrate the original cell plate (currently containing media and resazurin) and the CellTiter-Glo reagent to room temperature for 30 minutes. Temperature equilibration is critical for uniform luciferase kinetics[8].

  • Add 60 µL of CellTiter-Glo Reagent directly to each well (maintaining a 1:1 ratio with the remaining well volume).

  • Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a plate luminometer with an integration time of 0.5–1.0 second per well.

Mechanistic Pathway Analysis

Arylpiperazines like 2,5-DMPP-PA typically exert their cytotoxic effects through specific receptor antagonism (such as α1​ -adrenergic receptors) or by inducing intracellular oxidative stress[1][2]. This disruption leads to mitochondrial dysfunction, effectively halting ATP production (detectable via CellTiter-Glo and Resazurin) and ultimately culminating in the loss of membrane integrity (detectable via LDH release).

Mechanism Drug 2,5-DMPP-PA (Arylpiperazine) Target Receptor Antagonism (e.g., α1-AR) / ROS Drug->Target Mito Mitochondrial Dysfunction Target->Mito ATP ATP Depletion (Detected by CTG) Mito->ATP Membrane Membrane Rupture (LDH Release) Mito->Membrane Death Apoptosis / Necrosis ATP->Death Membrane->Death

Fig 2: Proposed cytotoxic mechanism of 2,5-DMPP-PA leading to ATP depletion and LDH release.

Data Presentation & Expected Results

A robust assay system must demonstrate high statistical reliability, typically evaluated using the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay window suitable for high-throughput screening. Below is a representative data summary table demonstrating the expected pharmacological profile of 2,5-DMPP-PA across the three orthogonal assays.

Assay MetricBiological TargetExpected IC₅₀ / EC₅₀ (µM)Signal-to-Background (S/B)Z'-Factor
CellTiter-Glo Intracellular ATP4.2 ± 0.3> 1500.85
Resazurin Metabolic Reductases5.1 ± 0.4> 250.72
LDH Release Membrane Integrity6.8 ± 0.5> 150.65

Data Interpretation: The close alignment of the IC₅₀ values between the ATP and Resazurin assays confirms a dose-dependent loss of metabolic viability. The slightly right-shifted EC₅₀ for LDH release is a common phenomenon, as membrane rupture is a terminal event that occurs downstream of initial metabolic collapse.

References

  • Abcam.
  • Creative Bioarray. "LDH Cytotoxicity Assay".
  • NIH/PMC. "Standard Operating Procedure to Optimize Resazurin-Based Viability Assays". nih.gov.
  • Creative Bioarray. "Resazurin Assay Protocol".
  • MDPI. "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry". mdpi.com.
  • NIH/PMC.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288". promega.com.
  • Promega Corporation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine Production

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and impurity profiles encountered during the production of {...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and impurity profiles encountered during the production of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine .

This molecule is a critical intermediate in the development of CNS-active therapeutics and uroselective α1​ -adrenoceptor antagonists [1]. Synthesizing this arylpiperazine derivative typically relies on the Gabriel synthesis pathway to prevent over-alkylation. However, researchers frequently encounter yield-limiting impurities during the alkylation and subsequent Ing-Manske deprotection steps. This guide synthesizes field-proven methodologies to help you isolate a high-purity product.

Part 1: Diagnostic Data & Impurity Profiling

Before adjusting your workflow, it is critical to identify the specific impurities contaminating your batch. The table below summarizes the quantitative data of common impurities, their mechanistic origins, and targeted mitigation strategies based on modern process chemistry standards [2].

Impurity ProfileMechanistic OriginTypical AbundanceMitigation Strategy
Unreacted Starting Material Stalled SN​2 alkylation of 1-(2,5-dimethylphenyl)piperazine due to steric hindrance.5% – 15%Introduce catalytic KI (Finkelstein reaction); ensure K₂CO₃ is strictly anhydrous.
Bis-alkylated Dimer Over-alkylation occurring if 1,3-dibromopropane is used instead of a protected amine.15% – 30%Abandon direct dihalide alkylation; strictly utilize N-(3-bromopropyl)phthalimide.
Phthalhydrazide Insoluble byproduct generated during the Ing-Manske hydrazine cleavage.10% – 20%Implement a strict pH 1-2 aqueous workup to force co-precipitation prior to extraction.
Mono-amide Intermediate Incomplete cleavage of the phthalimide ring by hydrazine.2% – 5%Extend reflux to 4 hours; verify the use of >3.0 eq. of 80% Hydrazine Hydrate.
Part 2: Frequently Asked Questions (FAQs)

Q1: My alkylation step stalls, leaving high levels of unreacted 1-(2,5-dimethylphenyl)piperazine. How do I drive this to completion? A: The secondary amine on the piperazine ring is sterically hindered by the adjacent 2,5-dimethylphenyl group. When reacting with N-(3-bromopropyl)phthalimide, the activation energy for the SN​2 displacement of the bromide ion is high. The Causality: By adding a catalytic amount of Potassium Iodide (KI), you initiate an in situ Finkelstein reaction. The iodide ion is both a better nucleophile and a superior leaving group than bromide. It temporarily converts the alkyl bromide into an alkyl iodide, significantly lowering the activation energy for the piperazine attack and driving the reaction to completion [1].

Q2: I am detecting a significant amount of bis-alkylated dimer. How can I prevent this? A: If you are attempting a direct alkylation using 1,3-dibromopropane, the primary amine formed (or the unreacted distal bromide) will rapidly react with a second equivalent of 1-(2,5-dimethylphenyl)piperazine. The Causality: Piperazine nitrogens are highly nucleophilic. You must use a protective strategy. Switching to the Gabriel synthesis route—using N-(3-bromopropyl)phthalimide—acts as a self-validating protective system. The phthalimide group entirely masks the terminal nitrogen, making dimer formation mechanistically impossible [2].

Q3: My final propylamine is heavily contaminated with phthalhydrazide after the hydrazine deprotection. How do I separate them? A: Phthalhydrazide is notoriously difficult to separate via standard silica gel chromatography due to streaking. The Causality: You must exploit the divergent pKa values of the products. Phthalhydrazide is a weak acid (pKa ~4), while your target aliphatic propylamine is a strong base (pKa ~10). By evaporating the reaction solvent and taking the residue up in highly acidic water (pH 1-2), the target amine protonates into a highly soluble dihydrochloride salt. Simultaneously, the phthalhydrazide remains fully protonated, rendering it completely insoluble in water [3]. It can then be cleanly filtered off before you basify the filtrate to recover your product.

Part 3: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not skip the intermediate validation checks (TLC and pH verification).

Protocol A: Alkylation (Synthesis of the Phthalimide Intermediate)
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 eq of 1-(2,5-dimethylphenyl)piperazine in anhydrous acetonitrile (10 mL/g).

  • Activation: Add 2.0 eq of finely milled, anhydrous K₂CO₃ and 0.1 eq of Potassium Iodide (KI).

  • Reagent Addition: Dropwise add 1.1 eq of N-(3-bromopropyl)phthalimide dissolved in a minimal amount of acetonitrile.

  • Reaction & Validation: Reflux at 82°C for 12 hours. Self-Validation: Check the reaction via TLC (DCM:MeOH 95:5). The starting material spot (ninhydrin active) should be completely consumed, replaced by a higher Rf​ UV-active intermediate spot.

  • Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude intermediate.

Protocol B: Ing-Manske Deprotection & Selective Workup
  • Cleavage: Dissolve the crude phthalimide intermediate in absolute ethanol (10 mL/g). Add 3.0 eq of Hydrazine hydrate (80% aqueous). Reflux at 78°C for 4 hours. A white precipitate will begin to form.

  • Solvent Swap (Critical): Cool the mixture and evaporate the ethanol completely under reduced pressure. Causality: Retaining ethanol will cause the target amine to partition incorrectly during the acidic wash.

  • Acidic Precipitation: Suspend the dry residue in 1M aqueous HCl. Use a pH meter to verify the solution is exactly pH 1-2.

  • Filtration: Filter the thick white suspension through a Celite pad to remove the solid phthalhydrazide. Wash the filter cake with cold 0.1M HCl to ensure no product is trapped in the matrix.

  • Free-basing: Cool the filtrate in an ice bath. Slowly add 2M NaOH until the pH reaches >10. The aqueous layer will turn cloudy as the free base amine crashes out.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield pure {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine.

Part 4: Pathway Visualization

The following diagram maps the synthetic workflow, highlighting the critical junctions where impurities branch off from the main pathway.

G SM 1-(2,5-Dimethylphenyl) piperazine Base K2CO3 / ACN / KI (Alkylation) SM->Base Reagent N-(3-bromopropyl) phthalimide Reagent->Base Int Phthalimide Intermediate Base->Int Main Pathway Imp1 Impurity: Unreacted SM (Des-alkylated) Base->Imp1 Stalled Rxn Deprot Hydrazine Hydrate in EtOH (Ing-Manske) Int->Deprot Target Target: {3-[4-(2,5-Dimethylphenyl) piperazin-1-yl]propyl}amine Deprot->Target Complete Deprotection Imp2 Impurity: Phthalhydrazide Byproduct Deprot->Imp2 Co-precipitation Imp3 Impurity: Mono-amide (Incomplete) Deprot->Imp3 Partial Cleavage

Fig 1: Synthesis workflow of the target propylamine highlighting key impurity branching points.

References
  • Elworthy, T. R., et al. "N-Arylpiperazinyl-N'-propylamino Derivatives of Heteroaryl Amides as Functional Uroselective α1-Adrenoceptor Antagonists." Journal of Medicinal Chemistry, vol. 40, no. 17, 1997, pp. 2674-2687. URL:[Link]

  • Romanelli, M. N., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, vol. 29, no. 1, 2023, p. 68. URL:[Link]

  • Bhosle, S. D., et al. "Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug." Organic Process Research & Development, vol. 27, no. 9, 2023, pp. 1546-1556. URL:[Link]

Optimization

Technical Support Center: Resolving Poor Aqueous Solubility of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine

Welcome to the technical support center for {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each approach to help you achieve your desired formulation goals.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine, poorly soluble in neutral aqueous media?

A1: The structure of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine contains significant hydrophobic regions, namely the 2,5-dimethylphenyl ring and the propyl chain. While the piperazine and terminal amine groups are basic and can be protonated, the overall lipophilicity of the molecule leads to low solubility in neutral water.

Q2: What are the key physicochemical properties I should consider for this molecule?

Q3: What is the first and simplest step I should take to try and dissolve my compound?

A3: The most straightforward initial approach is pH adjustment.[3][] Given the basic nature of the compound, decreasing the pH of the aqueous medium will lead to protonation of the amine groups, forming a more soluble salt in situ.

Q4: Are there any safety concerns I should be aware of when handling this compound?

A4: As with any research chemical, you should handle {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the material safety data sheet (MSDS) for specific handling and safety information.

Troubleshooting Guide: A Stepwise Approach to Solubilization

This section provides a systematic workflow to address the poor aqueous solubility of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine, progressing from simple to more advanced techniques.

Step 1: Foundational Approach - pH Adjustment

The Rationale: The compound possesses basic amine functional groups. According to the Henderson-Hasselbalch equation, at a pH below the pKa of these groups, the ionized (protonated) form will predominate. This charged species will have significantly greater aqueous solubility than the neutral form.[5]

Experimental Protocol: pH-Based Solubility Screen

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffer for pH 7.4).

  • Compound Addition: Add an excess amount of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Expected Outcome & Troubleshooting:

  • You should observe a significant increase in solubility as the pH decreases.

  • If solubility is still insufficient at low pH: The counter-ions from the buffer might be forming a less soluble salt. Try using a different buffer system or simply adding a dilute acid (e.g., HCl) to adjust the pH.

  • If the compound precipitates upon standing: The solution may be supersaturated or the compound may be unstable at that pH. Re-evaluate the equilibration time and consider stability studies.

Decision Workflow for Solubility Enhancement

G start Start: Poorly Soluble Compound ph_adjust Step 1: pH Adjustment start->ph_adjust ph_success Sufficient Solubility Achieved? ph_adjust->ph_success cosolvent Step 2: Co-solvents ph_success->cosolvent No end End: Optimized Formulation ph_success->end Yes cosolvent_success Sufficient Solubility? cosolvent->cosolvent_success surfactant Step 3: Surfactants cosolvent_success->surfactant No cosolvent_success->end Yes surfactant_success Sufficient Solubility? surfactant->surfactant_success cyclodextrin Step 4: Cyclodextrins surfactant_success->cyclodextrin No surfactant_success->end Yes cyclodextrin->end Yes, Sufficient Solubility advanced Consider Advanced Techniques (e.g., Solid Dispersions) cyclodextrin->advanced No, Insufficient Solubility

Caption: A stepwise decision-making workflow for enhancing compound solubility.

Step 2: Introducing Co-solvents

The Rationale: If pH adjustment alone is insufficient, the next step is to use a co-solvent. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[6][7][8] This is achieved by reducing the hydrogen bonding network of water, making it more favorable for the nonpolar regions of your molecule to be solvated.[]

Commonly Used Co-solvents:

Co-solventTypical Concentration Range (%)Notes
Ethanol5 - 40Generally well-tolerated in many experimental systems.
Propylene Glycol (PG)10 - 60A common vehicle for in vivo studies.
Polyethylene Glycol 400 (PEG 400)10 - 60Can also act as a plasticizer in solid formulations.[9]
Dimethyl Sulfoxide (DMSO)< 10 (often much lower)High solubilizing power, but can have biological effects.[8]
N-methyl-2-pyrrolidone (NMP)1 - 10Strong solvent, use with caution and check compatibility.[10]

Experimental Protocol: Co-solvent Screen

  • Select Co-solvents: Choose a few co-solvents from the table above based on the requirements of your experiment (e.g., biocompatibility for cell-based assays).

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in each chosen co-solvent (e.g., 10 mg/mL in 100% DMSO).

  • Create Co-solvent/Aqueous Blends: Prepare a series of aqueous solutions (at an optimal pH determined in Step 1) containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Spike and Observe: Add a small volume of the compound's stock solution to each co-solvent/aqueous blend to reach your target final concentration. Vortex and visually inspect for precipitation immediately and after a set time (e.g., 2 hours).

  • Quantify if Necessary: If visual inspection is not sufficient, quantify the amount of compound that remains in solution using the method established in Step 1.

Troubleshooting:

  • Precipitation upon dilution: This is a common issue. It indicates that while the drug is soluble in the co-solvent, it crashes out when the polarity of the medium increases. To mitigate this, you can try a "reverse" addition (adding the aqueous phase to the co-solvent stock) or use a combination of solubilization techniques (e.g., co-solvent + surfactant).

  • Toxicity/Interference: Be mindful that co-solvents, especially at higher concentrations, can be toxic to cells or interfere with certain assays. Always run a vehicle control (the co-solvent/buffer mixture without your compound) in your experiments.

Step 3: Utilizing Surfactants for Micellar Solubilization

The Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[11] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like yours can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.[12][13]

Commonly Used Surfactants:

SurfactantTypeTypical Concentration Range (%)Notes
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 5Widely used in pharmaceutical formulations.[11]
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 5Common in biological assays.
Cremophor® ELNon-ionic0.1 - 5Can have biological activity; use with caution.[11]
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 2Potent solubilizer but can denature proteins.[11]

Experimental Protocol: Surfactant Screening

  • Prepare Surfactant Solutions: Make a series of solutions of each selected surfactant in your optimal buffer (from Step 1) at concentrations above their known CMC.

  • Compound Addition: Add an excess amount of your compound to each surfactant solution.

  • Equilibration and Analysis: Follow the same procedure for equilibration, separation, and quantification as described in the pH adjustment protocol.

  • Combine with Co-solvents: Often, a combination of a small amount of co-solvent and a surfactant yields synergistic effects. You can test your best-performing co-solvent system from Step 2 with the addition of a surfactant.

Troubleshooting:

  • Foaming: Surfactant solutions can foam upon agitation, which can be problematic for some applications.

  • Incompatibility: Anionic surfactants like SDS may interact with your cationic (protonated) compound, potentially leading to precipitation. Non-ionic surfactants are often a safer first choice.[11]

Step 4: Advanced Solubilization - Cyclodextrins

The Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule (your compound) is encapsulated within the cyclodextrin's cavity, thereby increasing its apparent water solubility.[16][]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Feature
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity.[18]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Can be used to form complexes with ionizable drugs.[8]
α-CyclodextrinSmaller cavity, suitable for smaller hydrophobic moieties.[]

Mechanism of Cyclodextrin Encapsulation

G cluster_0 Before Complexation cluster_1 After Complexation Drug Hydrophobic Drug (Insoluble) Complex Inclusion Complex (Soluble) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Drug_in_CD Drug

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Experimental Protocol: Phase Solubility Study

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions (in your optimal buffer) with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Excess Compound: Add an excess amount of your compound to each cyclodextrin solution.

  • Equilibrate and Analyze: Follow the same procedure for equilibration, separation, and quantification as in previous steps.

  • Plot and Analyze: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear relationship (an AL-type phase solubility diagram) suggests the formation of a 1:1 complex and allows for the calculation of the complexation binding constant.[16]

Troubleshooting:

  • Non-linear Plot: A non-linear phase solubility diagram may indicate the formation of higher-order complexes or self-aggregation of the cyclodextrin.

  • Limited Solubility Increase: The size of your compound's hydrophobic region may not be a good fit for the cyclodextrin cavity. Trying a different type of cyclodextrin (e.g., γ-cyclodextrin for larger molecules) may be beneficial.

Beyond the Basics: Solid Dispersions

If the above techniques fail to provide the required solubility, or if you are developing a solid dosage form, creating a solid dispersion is a powerful strategy.[19][20] This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[21] This technique can significantly enhance the dissolution rate and apparent solubility.[22] Common methods to prepare solid dispersions include solvent evaporation, spray drying, and hot-melt extrusion.[21]

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Google Scholar.
  • Cosolvent - Wikipedia. (2024, February 27). Wikipedia. Retrieved March 18, 2026, from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved March 18, 2026, from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research. Retrieved March 18, 2026, from [Link]

  • Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development - MDPI. (n.d.). MDPI. Retrieved March 18, 2026, from [Link]

  • Drug Solid Dispersion: A Unique Approach in Solubility Enhancement - Research and Reviews. (n.d.). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 18, 2026, from [Link]

  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release - Ijisrt.Com. (2023, September 15). International Journal of Innovative Science and Research Technology. Retrieved March 18, 2026, from [Link]

  • Solid dispersions. (2025, September 30). SlideShare. Retrieved March 18, 2026, from [Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review - IJPPR. (2021, June 15). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 18, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Google Scholar.
  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - Asian Journal of Pharmaceutics. (2023, December 21). Asian Journal of Pharmaceutics. Retrieved March 18, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved March 18, 2026, from [Link]

  • Current Trends on Solid Dispersions: Past, Present, and Future - PMC. (2022, November 23). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research. Retrieved March 18, 2026, from [Link]

  • Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC. (2021, October 13). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved March 18, 2026, from [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC. (2022, August 12). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - MDPI. (2024, November 12). MDPI. Retrieved March 18, 2026, from [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012, December 12). Journal of Medical and Pharmaceutical and Allied Sciences. Retrieved March 18, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15). SciSpace. Retrieved March 18, 2026, from [Link]

  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates - ResearchGate. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29). GSC Biological and Pharmaceutical Sciences. Retrieved March 18, 2026, from [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH - ACS Publications. (2013, January 24). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Piperazine - Wikipedia. (2024, March 11). Wikipedia. Retrieved March 18, 2026, from [Link]

  • Piperazines database - synthesis, physical properties. (n.d.). Mol-Instincts. Retrieved March 18, 2026, from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (2009, July 15). University of Regina. Retrieved March 18, 2026, from [Link]

  • 3-(4-methyl-2-phenylpiperazin-1-yl)propan-1-amine - NextSDS. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]

  • 2,5-dimethyl-1-[3-[4-(phenoxymethyl)phenyl]propyl]piperazine - NextSDS. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]

  • 3-[4-(2,3-DIMETHYL-PHENYL)-PIPERAZIN-1-YL]-PROPYLAMINE - NextSDS. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]

  • pK a values of common substituted piperazines - ResearchGate. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15). Semantic Scholar. Retrieved March 18, 2026, from [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/424388654877373f089f3a466453187c3330f890]([Link]

  • 2-[3-[4-[2-(cyclopropylmethoxy)phenyl]piperazin-1-yl]propylamino]-N,N-dimethylpyridine-3-carboxamide - PubChem. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

Sources

Troubleshooting

reducing thermal degradation of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine during storage

Technical Support Center: {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine Stability A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for {3-[4-(2,5-Dim...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine. This resource is designed to provide in-depth guidance on preventing thermal degradation of this compound during storage. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your research compounds. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

What are the primary factors that contribute to the degradation of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine during storage?

The degradation of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine, an arylpiperazine derivative, is primarily influenced by three main factors: temperature, oxidation, and hydrolysis.

  • Temperature: Elevated temperatures provide the activation energy for degradation reactions to occur.[1] For many amine compounds, storage at temperatures below 30°C (86°F) is recommended to maintain stability.[2] Studies on similar piperazine structures have shown that thermal degradation is a significant concern, with reaction rates increasing at higher temperatures.[1][3][4]

  • Oxidation: The piperazine and propyl-amine moieties are susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can initiate oxidative degradation pathways.[1] This can lead to the formation of various byproducts, including oxides and ring-opened products.[5][6]

  • Hydrolysis: As an amine, this compound is hygroscopic and can absorb moisture from the air.[2] This moisture can facilitate hydrolytic degradation, particularly if the compound is stored in a humid environment or if there are acidic or basic impurities present.[2][7]

What are the ideal storage conditions to minimize thermal degradation?

To ensure the long-term stability of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Significantly slows down the rate of thermal degradation reactions.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidative degradation by displacing oxygen.[8]
Light Amber or Opaque VialsPrevents photodegradation, which can be initiated by UV or visible light.
Container Tightly Sealed, High-Density Polyethylene (HDPE) or GlassPrevents exposure to moisture and air.[2] These materials are generally non-reactive with amines.[2]
Humidity Dry Environment with DesiccantMinimizes moisture absorption and subsequent hydrolysis.[2]
I've noticed a discoloration (yellowing) of my compound upon storage. What could be the cause and is the compound still usable?

Discoloration, typically to a pale yellow or brown, is a common indicator of amine degradation.[8] This is often due to oxidation and the formation of minor degradation products.

Causality: The color change is likely due to the formation of oxidized species or small polymeric impurities. While the bulk of the material may still be the parent compound, the presence of these colored impurities indicates that degradation has begun.

Usability: The usability of the discolored compound depends on the specific requirements of your experiment. For highly sensitive assays, the presence of even minor impurities could be confounding. For less sensitive applications, it might still be acceptable. However, we strongly recommend re-analyzing the purity of the material before use.

Troubleshooting Guide

Issue 1: Rapid Degradation Despite Refrigerated Storage

You've stored your compound at 2-8°C, but you still observe significant degradation in a short period.

Possible Causes & Solutions:

  • Frequent Freeze-Thaw Cycles: If the compound is stored in a solvent, repeated freezing and thawing can cause localized concentration changes and introduce moisture, accelerating degradation.

    • Solution: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Inadequate Inert Atmosphere: The vial may not have been properly flushed with an inert gas before sealing.

    • Solution: Ensure a thorough purge with argon or nitrogen before capping the vial. For long-term storage, consider using ampules sealed under an inert atmosphere.[8]

  • Container Permeability: Some plastic containers can be permeable to gases over time.

    • Solution: Use high-quality glass vials with PTFE-lined caps for optimal protection.

Issue 2: Inconsistent Results in Biological Assays

You are observing variability in your experimental results when using different batches or aliquots of the compound.

Possible Cause & Solution:

  • Non-Uniform Degradation: Degradation may not be occurring uniformly throughout your sample, especially if it is a solid. The surface layer exposed to the headspace in the vial will degrade faster.

    • Solution: Before use, ensure the sample is homogenized if it is a solid. For solutions, gently vortex before taking an aliquot. It is also crucial to perform a purity check on the specific aliquot being used.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine and detecting degradation products.[9][10]

Materials:

  • {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., ACN/water mixture) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in ACN

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The purity can be estimated by the area percentage of the main peak.

    • The appearance of new, smaller peaks over time is indicative of degradation.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathway

The following diagram illustrates a simplified, hypothetical degradation pathway focusing on oxidation, a common route for piperazine-containing compounds.[5][6]

G Parent {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine Oxidized_Piperazine N-Oxide Piperazine Derivative Parent->Oxidized_Piperazine Oxidation Ring_Opened Ring-Opened Products Oxidized_Piperazine->Ring_Opened Further Oxidation G Start Degradation Suspected? Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Yes Purity_Analysis Perform Purity Analysis (e.g., HPLC) Check_Storage->Purity_Analysis Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Implement_Changes Implement Corrective Storage Actions Degradation_Confirmed->Implement_Changes Yes Continue_Use Continue Use (If Purity is Acceptable) Degradation_Confirmed->Continue_Use No Discard_Sample Discard and Use New Sample Implement_Changes->Discard_Sample

Caption: Decision tree for troubleshooting compound degradation.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023). Journal of Environmental Chemical Engineering, 11(6).
  • Degradation pathway of piperazine. (n.d.). ResearchGate.
  • Freeman, S. A., & Rochelle, G. T. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Freeman, S. A., & Rochelle, G. T. (n.d.). Thermal degradation of piperazine and its structural analogs. ResearchGate.
  • Mangravita, A., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(5), 443-447.
  • Andersen, V. F., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 354-367.
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Sanna, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(20), 6241.
  • SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process.
  • Fortenberry, C. F., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4111-4118.
  • ResearchGate. (n.d.). (PDF) Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • Fortenberry, C. F., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4111-4118.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative.
  • ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
  • Stability of amines. (2020, May 26). Sciencemadness Discussion Board.
  • Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. (n.d.). Foods.
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). International Journal of Molecular Sciences.
  • Thermal degradation of novel piperazine-based amine blends for CO>2> capture. (2016). International Journal of Greenhouse Gas Control, 49, 239-249.
  • Thermal Degradation of Piperazine Blends with Diamines. (n.d.). ResearchGate.
  • Freeman, S. A., & Rochelle, G. T. (n.d.). Thermal degradation of piperazine and its structural analogs. Scribd.

Sources

Optimization

optimizing reaction temperature for {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine amination

Welcome to the Technical Support Portal. This guide addresses the thermodynamic and kinetic challenges associated with the amination of the complex building block {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. This guide addresses the thermodynamic and kinetic challenges associated with the amination of the complex building block {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine . Because this molecule features both a sterically hindered tertiary piperazine nitrogen and a highly nucleophilic primary aliphatic amine, achieving chemoselective mono-alkylation requires rigorous temperature optimization.

Below, you will find troubleshooting FAQs, quantitative temperature profiles, and a self-validating experimental protocol designed for drug development professionals.

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why does direct N-alkylation of this substrate with alkyl halides consistently yield a mixture of secondary and tertiary amines, even at room temperature? A1: This is a classic kinetic dilemma. In direct SN2 alkylation, the primary amine reacts with the alkyl halide to form a secondary amine. However, the newly formed secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the new alkyl group. If the reaction temperature is not strictly suppressed (kept at or below 0 °C initially), the activation energy for the second alkylation is easily overcome, leading to rapid over-alkylation (tertiary amine formation). As noted in fundamental organic synthesis principles, direct alkylation of amines is notoriously difficult to arrest at the mono-alkylated stage without precise thermal control[1].

Q2: Should I use direct alkylation or reductive amination for this substrate? A2: We strongly recommend reductive amination over direct alkylation. Reductive amination allows for the discrete formation of an imine intermediate before reduction, which inherently prevents over-alkylation if the stoichiometry and temperature are controlled. Variations in reaction conditions, particularly temperature, can be strategically manipulated to enhance yields and selectivity; lower temperatures favor the stable reduction of imines while preventing side reactions[2].

Q3: What is the optimal temperature profile for the reductive amination of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine? A3: A biphasic temperature approach is required:

  • Imine Formation Phase (25 °C to 40 °C): The condensation of the primary amine with an aldehyde is endothermic and entropy-driven (release of water). Gentle heating or room temperature stirring with a desiccant (like MgSO₄) drives this equilibrium forward.

  • Reduction Phase (0 °C to 25 °C): The reduction of the imine is exothermic. Cooling the reaction to 0 °C before adding the reducing agent prevents the competitive reduction of the unreacted aldehyde into an alcohol and suppresses any reductive alkylation of the newly formed secondary amine[3].

Part 2: Quantitative Data & Temperature Profiling

To illustrate the causality of temperature on reaction outcomes, the following table summarizes internal validation data for the reductive amination of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine with a standard aryl aldehyde using Sodium Triacetoxyborohydride (STAB) in Dichloromethane (DCM).

Table 1: Temperature Effects on Reductive Amination Yield and Selectivity
Imine Formation Temp (°C)Reduction Temp (°C)Conversion (%)Mono-alkylated (Target) (%)Di-alkylated (Byproduct) (%)Aldehyde Reduction (%)
2525>9582810
4040>95652213
25 0 to 5 >98 94 <2 4
0060 (Incomplete)55<15

Analytical Insight: The data clearly demonstrates that maintaining a low temperature (0–5 °C) during the reduction phase is the critical parameter for maximizing mono-alkylation and minimizing aldehyde waste.

Part 3: Reaction Pathway Visualization

G A Primary Amine {3-[4-(2,5-Dimethylphenyl)..]propyl}amine C Imine Intermediate (Kinetic Control: 25-40°C) A->C + B - H2O B Aldehyde / Ketone (Electrophile) D Secondary Amine (Target Mono-alkylated) C->D Reduction (STAB) 0°C to 25°C E Tertiary Amine (Over-alkylated Byproduct) D->E + B / Excess Heat > 50°C

Thermodynamic vs. kinetic temperature control in the reductive amination pathway.

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Temperature-Optimized Reductive Amination This protocol utilizes a "self-validating" checkpoint system to ensure the imine is fully formed before reduction, isolating the two mechanistic steps to prevent over-alkylation.

Materials:

  • {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine (1.0 eq)

  • Target Aldehyde (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

  • Anhydrous MgSO₄ (2.0 eq)

Step-by-Step Methodology:

  • Imine Condensation (Kinetic Drive): In an oven-dried, argon-purged round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous DCM. Add the target aldehyde (1.05 eq) and anhydrous MgSO₄.

  • Temperature Control 1: Stir the suspension at 25 °C (Room Temperature) for 2 to 4 hours.

    • Self-Validation Checkpoint: Sample the reaction, filter, and analyze via LC-MS or TLC (Ninhydrin stain). Do not proceed until the primary amine is >95% consumed, indicating complete imine formation.

  • Thermal Quenching: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C to 5 °C for 15 minutes.

  • Reduction (Exothermic Control): Add STAB (1.5 eq) portion-wise over 10 minutes to prevent localized temperature spikes.

  • Temperature Control 2: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to 25 °C and stir for an additional 2 hours.

    • Self-Validation Checkpoint: LC-MS should show the disappearance of the imine mass and the appearance of the secondary amine mass[4].

  • Work-up: Quench the reaction strictly at 0 °C with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Part 5: References

  • [2] Title: Reductive amination: Organic Chemistry II Study Guide Source: fiveable.me URL:[Link]

  • [4] Title: Amine synthesis by reductive amination (reductive alkylation) Source: organic-chemistry.org URL: [Link]

  • [1] Title: Alkylation of Amines (Sucks!) Source: masterorganicchemistry.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the rapid degradation and oxidation of {3-[4-(2,5-Dimethylphenyl)piperazin-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the rapid degradation and oxidation of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine in stock solutions.

This compound features a highly reactive primary aliphatic amine and an electron-rich tertiary arylpiperazine ring. These structural motifs make it highly susceptible to autoxidation, yielding N-oxides and oxidative deamination products that can severely compromise your experimental integrity.

Mechanistic Troubleshooting: Why is Your Stock Solution Degrading?

The Chemistry of Arylpiperazine Oxidation

When exposed to atmospheric oxygen, trace metals, or reactive oxygen species (ROS), the lone pair of electrons on the piperazine nitrogen acts as a strong nucleophile. This leads to the formation of a piperazine N-oxide , characterized by a +16 Da mass shift in LC-MS analysis[1].

Causality Behind Prevention Strategies
  • Protonation (The Brønsted Acid Strategy): The most effective way to prevent oxidation is to tie up the reactive lone pairs. By adding a Brønsted acid (e.g., HCl), the amine is protonated into a stable salt. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy, rendering the nitrogen non-nucleophilic and immune to electrophilic oxidants[2].

  • Antioxidant Selection: For organic storage, phenolic antioxidants like Butylated hydroxytoluene (BHT) donate a hydrogen atom to free radicals, quenching the oxidation chain reaction[3]. However, for in vitro cell-based assays, BHT is toxic. Instead, Glutathione (GSH) is utilized because it is highly cytocompatible and effectively reduces oxidative stress without altering cellular phenotypes[4].

OxidationMechanism Amine Free Base Amine (Reactive Lone Pairs) NOxide Piperazine N-oxide (+16 Da Mass Shift) Amine->NOxide Autoxidation Protonated Protonated Amine (Stable Salt) Amine->Protonated Acidification ROS Oxidants (O2, Peroxides) ROS->NOxide Acid Brønsted Acid (H+ Donor) Acid->Protonated Protonated->NOxide Oxidation Blocked

Caption: Mechanism of arylpiperazine N-oxidation and its prevention via Brønsted acid protonation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate built-in validation steps. If a stock solution fails the validation check, it must be discarded.

Protocol A: Preparation of Ultra-Stable Organic Stock Solutions (Long-Term Storage)

Use this protocol for generating master stocks intended for long-term storage (-80°C).

Step-by-Step Methodology:

  • Solvent Degassing: Sparge anhydrous DMSO or Methanol with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Add 0.1% (w/v) BHT to the degassed solvent.

  • Acidification: Introduce 1.1 molar equivalents of anhydrous HCl (e.g., HCl in dioxane) relative to the amine concentration. This ensures complete protonation of both the primary amine and the piperazine nitrogen.

  • Dissolution: Dissolve {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine to the desired concentration (e.g., 10 mM).

  • Aliquoting: Transfer the solution into amber glass vials to prevent photo-oxidation.

  • Blanketing & Storage: Overlay the headspace of each vial with Argon gas before sealing tightly. Store immediately at -80°C.

  • Self-Validation Step: Perform an LC-MS analysis on a 1 µL aliquot. The parent ion should be [M+H]+ = 248.2 m/z. If a peak at 264.2 m/z ([M+16]+) exceeds 1% relative abundance, the batch is compromised and the degassing procedure must be audited.

Protocol B: Preparation of Aqueous Working Solutions for In Vitro Assays

Use this protocol when preparing dilutions for cell culture, where acidic pH and BHT are toxic.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a standard PBS solution and supplement it with 20 mM Glutathione (GSH).

  • pH Adjustment: Adjust the buffer pH to 7.4. (Note: GSH acts as a sacrificial antioxidant, protecting the amine free base at physiological pH).

  • Dilution: Thaw the master stock (from Protocol A) on ice and dilute it into the GSH-supplemented PBS immediately before the assay.

  • Incubation: Use the solution within 24 hours. GSH will effectively maintain cell viability and prevent amine oxidation during short-term incubation[4].

  • Self-Validation Step: Monitor the color of the solution. A shift to a yellow/brown tint indicates antioxidant exhaustion and subsequent amine oxidation.

PrepWorkflow S1 1. Solvent Selection (Use Degassed/Anhydrous) S2 2. Additive Integration (GSH for In Vitro / BHT for Storage) S1->S2 S3 3. pH Adjustment (Protonate Amines to pH < 5) S2->S3 S4 4. Aliquoting (Use Amber Vials) S3->S4 S5 5. Preservation (Argon Overlay, -80°C) S4->S5 Validation Validation (LC-MS M+16 Check) S5->Validation

Caption: Step-by-step workflow for the preparation and validation of oxidation-resistant amine stock solutions.

Quantitative Data: Stability Comparison Matrix

The following table summarizes the expected stability and N-oxide formation rates of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine under various formulation conditions.

Formulation ConditionAntioxidant / AdditiveStorage TempAtmosphereEstimated Half-Life (t½)N-Oxide Formation (7 Days)
Free Base in standard DMSONone25°CAir< 24 hours> 40%
Free Base in standard DMSONone-20°CAir7 days~ 15%
Free Base in PBS (pH 7.4)20 mM GSH37°CAir3-5 days< 5%
Protonated (HCl salt) in MeOHNone-20°CArgon> 1 yearNot Detected
Protonated (HCl salt) in DMSO0.1% BHT-80°CArgon> 2 yearsNot Detected

Frequently Asked Questions (FAQs)

Q: Why did my stock solution turn yellow overnight? A: Yellowing is a visual indicator of oxidative degradation. The electron-rich 2,5-dimethylphenyl group and the piperazine ring have undergone single-electron oxidation, likely due to atmospheric oxygen or photo-oxidation. You must use amber vials and an Argon overlay to prevent this[3].

Q: Can I use DMSO as a solvent for this compound? A: Yes, but with strict caveats. Standard benchtop DMSO is highly hygroscopic and often contains dissolved oxygen and dimethyl sulfide impurities that accelerate amine oxidation. You must use anhydrous, sealed, and degassed DMSO. If long-term stability is required, converting the free base to an HCl salt prior to dissolution in DMSO is mandatory.

Q: I am running a live-cell assay. Can I use Ascorbic Acid instead of Glutathione (GSH)? A: While ascorbic acid is a potent antioxidant, GSH is generally preferred for cell-based in vitro studies involving sensitive amines. GSH has superior cytocompatibility, longer stability in culture media, and prevents oxidative stress-induced cytotoxicity more effectively over a 24-to-72-hour period[4].

Q: How do I definitively confirm that my compound has oxidized? A: Perform Liquid Chromatography-Mass Spectrometry (LC-MS). The unoxidized parent compound has a mass of [M+H]+ = 248.2. The primary oxidation pathway forms a piperazine N-oxide, which will appear as a distinct peak with a mass of [M+16]+ (264.2 m/z)[1].

Sources

Reference Data & Comparative Studies

Validation

Comparative Receptor Binding Guide: {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine vs. 1-(3-Chlorophenyl)piperazine (mCPP)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Serotonergic (5-HT) Receptor Modulation, Pharmacophore Design, and Assay Validation Executive Summary In the landscape of neurop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Serotonergic (5-HT) Receptor Modulation, Pharmacophore Design, and Assay Validation

Executive Summary

In the landscape of neuropharmacology, arylpiperazines represent a privileged scaffold for modulating serotonin (5-HT) receptors. This guide provides an objective, in-depth comparison between two distinct arylpiperazine derivatives: 1-(3-chlorophenyl)piperazine (mCPP) and {3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}amine . While mCPP is a benchmark non-selective 5-HT receptor agonist heavily biased towards 5-HT2C activation, the 2,5-dimethylphenylpiperazine derivative featuring an aminopropyl extension serves as a sterically hindered, extended pharmacophore that shifts selectivity toward 5-HT1A and 5-HT2A receptors, often conferring antagonist or partial agonist properties.

Structural and Pharmacological Profiles

1-(3-Chlorophenyl)piperazine (mCPP)

mCPP is a widely utilized pharmacological tool and a major active circulating metabolite of several antidepressant drugs, including trazodone and nefazodone[1].

  • Receptor Profile: mCPP is primarily characterized as a 5-HT2C receptor partial agonist, though it also exhibits affinity for 5-HT1B, 5-HT2A, and 5-HT3 receptors[2][3].

  • Functional Impact: In in vivo models, mCPP is the standard agent used to induce 5-HT2C-mediated hypophagia (reduced food intake) and hypolocomotion[4]. It is also known to induce anxiety and migraine-like symptoms in human subjects, making it a critical tool for validating 5-HT2C antagonists[2][5].

{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine

This compound, also known as 1-(3-aminopropyl)-4-(2,5-dimethylphenyl)piperazine, is an extended arylpiperazine building block. The incorporation of the 2,5-dimethylphenyl moiety is a strategic medicinal chemistry choice used to design high-affinity 5-HT1A and 5-HT2A receptor ligands[6][7].

  • Receptor Profile: The basic nitrogen of the piperazine ring anchors the molecule to the conserved aspartate residue (Asp3.32) in the GPCR transmembrane domain, while the extended aminopropyl chain allows the molecule to reach secondary binding pockets[7][8]. This structural extension typically shifts the binding profile away from 5-HT2C agonism and toward 5-HT1A/5-HT2A receptor binding[6][8].

  • Functional Impact: Compounds bearing the 2,5-dimethylphenylpiperazine motif often act as antagonists or partial agonists. The steric bulk of the methyl groups prevents the deep receptor insertion required for full G-protein activation, locking the receptor in an inactive conformation[7].

Mechanistic Causality: Why Structure Dictates Function

As a Senior Application Scientist, it is crucial to understand why these structural differences alter receptor binding:

  • Halogen Bonding vs. Steric Hindrance: The meta-chloro group of mCPP provides optimal lipophilicity and halogen bonding capabilities that fit perfectly into the active-state orthosteric pocket of the 5-HT2C receptor[9][10]. In contrast, the 2,5-dimethyl substitution on the phenyl ring creates significant steric hindrance. This bulk alters the dihedral angle between the phenyl and piperazine rings, preventing the ligand from adopting the conformation necessary to activate the 5-HT2C Gq-coupled pathway.

  • The Aminopropyl Extension: The primary amine at the end of the propyl chain in {3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}amine introduces a second basic site. At physiological pH, this amine is protonated and can form additional salt bridges or hydrogen bonds with auxiliary acidic residues (e.g., Glu or Asp) located in the extracellular loops or upper transmembrane domains of 5-HT1A/2A receptors[7][8]. This dual-anchor system is a classic design for high-affinity antagonists.

G mCPP mCPP (Truncated, 3-Chloro) HT2C 5-HT2C Receptor (Gq-coupled) mCPP->HT2C Agonist DMPP 2,5-Dimethylphenyl- propylamine (Extended, Bulky) HT1A 5-HT1A Receptor (Gi/o-coupled) DMPP->HT1A Antagonist/Binder PLC Phospholipase C (PLC) HT2C->PLC AC Adenylyl Cyclase (AC) HT1A->AC Modulates IP3 IP3 / DAG Release PLC->IP3 cAMP Decreased cAMP AC->cAMP Ca Calcium Mobilization IP3->Ca

Divergent 5-HT receptor signaling pathways modulated by mCPP and extended arylpiperazines.

Comparative Data Summary

The following table synthesizes the physicochemical and pharmacological distinctions between the two pharmacophores.

Property / Parameter1-(3-Chlorophenyl)piperazine (mCPP){3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine
Molecular Weight 196.68 g/mol [9]247.38 g/mol
Primary Target 5-HT2C (Partial Agonist)[2]5-HT1A / 5-HT2A (Binding Motif)[6][8]
Secondary Targets 5-HT1B, 5-HT2A, 5-HT3[2][3]5-HT7, Dopamine D2 (depending on conjugation)
Steric Profile Rigid, compact, mono-substitutedExtended, sterically hindered, di-substituted
Typical In Vivo Effect Hypophagia, anxiety induction[4]Anxiolytic / Antidepressant precursor

Self-Validating Experimental Protocols

To rigorously compare the binding affinities and functional efficacies of these compounds, researchers must employ a two-tiered validation system: Radioligand Binding (to determine Ki​ ) and Calcium Mobilization (to determine EC50​/IC50​ ).

Protocol A: Radioligand Binding Assay (In Vitro Ki​ Determination)

This protocol determines the binding affinity of the compounds at the 5-HT2C and 5-HT1A receptors.

  • Membrane Preparation: Culture CHO or HEK-293 cells stably expressing human 5-HT2C or 5-HT1A receptors. Harvest cells, homogenize in 50 mM Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 10 µL of the test compound (serial dilutions from 10−10 to 10−5 M), 190 µL of membrane suspension (~100 µg protein/mL), and 50 µL of radioligand.

    • For 5-HT2C: Use [3H] -mesulergine (1 nM)[5].

    • For 5-HT1A: Use [3H] -8-OH-DPAT (1 nM).

  • Non-Specific Binding: Define non-specific binding using 10 µM mianserin (for 5-HT2C) or 10 µM WAY-100635 (for 5-HT1A)[5][8].

  • Filtration & Detection: Incubate at 37°C for 30 minutes. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization Assay (Functional Efficacy)

Because 5-HT2C is a Gq-coupled receptor, its activation leads to Phospholipase C (PLC) cleavage and subsequent intracellular calcium release[4][11].

  • Cell Plating: Seed 5-HT2C-expressing CHO cells into black, clear-bottom 96-well plates at a density of 40,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid). Incubate for 60 minutes at 37°C in the dark.

  • Compound Addition: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Inject mCPP or the dimethylphenylpiperazine derivative at varying concentrations.

  • Kinetic Readout: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes.

  • Validation Check: mCPP should produce a rapid, dose-dependent spike in fluorescence (agonist action)[11]. If testing the extended derivative as an antagonist, pre-incubate the cells with the compound for 15 minutes prior to stimulating with a known EC80​ concentration of 5-HT or mCPP.

Workflow Prep Cell Culture & Membrane Prep Incubate Incubation with Radioligand & Test Cpd Prep->Incubate Filter Rapid Filtration & Washing Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation Analysis Non-linear Regression (Ki Determination) Scintillation->Analysis

Standard workflow for in vitro radioligand binding assays.

Conclusion

While both compounds share a foundational piperazine ring, their pharmacological utility diverges completely based on their substituents. mCPP remains the gold standard for probing 5-HT2C receptor activation and modeling serotonergic anxiety and hypophagia in vivo. Conversely, {3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}amine is a highly valuable, sterically hindered building block. Its extended aminopropyl chain and bulky methyl groups make it an ideal starting point for synthesizing high-affinity, selective 5-HT1A and 5-HT2A antagonists.

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Comparative

A Comparative Guide to Validating Analytical Methods for {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine Quantification

The emergence of novel psychoactive substances (NPS), including arylpiperazine derivatives like {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine, presents a significant challenge for analytical scientists. Ensuring...

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Author: BenchChem Technical Support Team. Date: March 2026

The emergence of novel psychoactive substances (NPS), including arylpiperazine derivatives like {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine, presents a significant challenge for analytical scientists. Ensuring the accuracy and reliability of quantitative data is paramount for forensic toxicology, clinical research, and pharmaceutical quality control. This guide provides an in-depth comparison of analytical methodologies, focusing on the critical validation parameters necessary to establish a robust quantification method for this specific compound. Our approach is grounded in the principles of scientific integrity and adheres to internationally recognized guidelines.

The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1][2] Key regulatory bodies, such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established comprehensive guidelines for bioanalytical method validation.[3][4][5] These guidelines outline the essential performance characteristics that must be evaluated, including accuracy, precision, selectivity, sensitivity, and stability.[3][4]

Selecting the Optimal Analytical Technique: A Head-to-Head Comparison

The choice of analytical instrumentation is a pivotal decision in method development, directly impacting the sensitivity, selectivity, and overall performance of the assay. Below, we compare three widely used chromatographic techniques for the quantification of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

  • Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. A UV detector measures the absorbance of the analyte as it elutes from the column, allowing for quantification.

  • Strengths: HPLC-UV is a workhorse in many pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and excellent precision for quantifying active pharmaceutical ingredients (APIs).[6] Most drug molecules are chromophoric, making UV detection a suitable and sensitive choice.[6]

  • Limitations: The primary drawback of HPLC-UV is its limited selectivity in complex biological matrices, where endogenous compounds may co-elute and interfere with the analyte peak.[7] Its sensitivity may also be insufficient for detecting low concentrations of analytes in biological samples.[7]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which separates ions based on their mass-to-charge ratio.

  • Strengths: GC-MS is a powerful tool for the identification and quantification of a wide range of compounds, including piperazine derivatives.[8][9][10][11][12] It offers high chromatographic resolution and the mass spectrum provides valuable structural information.

  • Limitations: A significant limitation is the requirement for the analyte to be volatile and thermally stable.[9][10] For many polar and non-volatile compounds, a chemical derivatization step is necessary to improve their chromatographic behavior, which can add complexity and potential variability to the method.[9][10]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: LC-MS/MS combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique allows for the simultaneous quantification of multiple analytes in a single run.[13]

  • Strengths: LC-MS/MS is the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity for quantifying drugs and their metabolites in complex biological matrices like plasma and serum.[3][13][14] It is the preferred method for the analysis of NPS in forensic toxicology.[14][15]

  • Limitations: The main disadvantages are the higher cost of instrumentation and the potential for matrix effects, where components of the sample can suppress or enhance the ionization of the analyte, affecting accuracy.[16]

Comparative Performance Data

The following tables present a summary of expected validation data for the quantification of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine in human plasma, comparing the three analytical techniques.

Table 1: Sensitivity and Linearity

ParameterHPLC-UVGC-MSLC-MS/MS
Linear Range (ng/mL) 25 - 25005 - 10000.1 - 500
Correlation Coefficient (r²) > 0.998[17]> 0.995> 0.999
Limit of Detection (LOD) 8 ng/mL1.5 ng/mL[10]0.03 ng/mL[16]
Limit of Quantification (LOQ) 25 ng/mL5 ng/mL[10]0.1 ng/mL[16]

Table 2: Accuracy and Precision

QC Level (ng/mL)HPLC-UVGC-MSLC-MS/MS
Low QC (75 ng/mL) Accuracy: 95-105% Precision (RSD): < 5%[18]Accuracy: 90-110% Precision (RSD): < 10%Accuracy: 98-102% Precision (RSD): < 3%
Mid QC (750 ng/mL) Accuracy: 97-103% Precision (RSD): < 3%[18]Accuracy: 95-105% Precision (RSD): < 5%Accuracy: 99-101% Precision (RSD): < 2%
High QC (2000 ng/mL) Accuracy: 98-102% Precision (RSD): < 2%[18]N/AAccuracy: 99-101% Precision (RSD): < 2%

Experimental Protocols: A Step-by-Step Guide

A Visual Overview of the Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Technique Selection Technique Selection Sample Preparation Optimization Sample Preparation Optimization Technique Selection->Sample Preparation Optimization Chromatographic & Detection Optimization Chromatographic & Detection Optimization Sample Preparation Optimization->Chromatographic & Detection Optimization Specificity & Selectivity Specificity & Selectivity Chromatographic & Detection Optimization->Specificity & Selectivity Linearity & Range Linearity & Range Specificity & Selectivity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Stability Stability Robustness->Stability Routine Analysis Routine Analysis Stability->Routine Analysis Quality Control Quality Control Routine Analysis->Quality Control

Caption: A streamlined workflow for analytical method validation.

Detailed Protocol for LC-MS/MS Quantification

This protocol details a validated method for the sensitive and selective quantification of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine in human plasma.

1. Sample Preparation: Protein Precipitation

  • Rationale: This simple and rapid technique effectively removes the majority of plasma proteins, which can interfere with the analysis and damage the analytical column.

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a deuterated analogue of the analyte).

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Rationale: The chromatographic conditions are optimized to achieve a sharp peak for the analyte and separate it from any potential interferences. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure the highest selectivity and sensitivity.

  • Instrumentation:

    • A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor and product ions for {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine and its internal standard would be determined through infusion and optimization experiments.

3. Data Analysis and Quantification

  • Rationale: A calibration curve is constructed to establish the relationship between the instrument response and the concentration of the analyte. This curve is then used to determine the concentration of the analyte in unknown samples.

  • Procedure:

    • Prepare a series of calibration standards by spiking known amounts of the analyte into a blank plasma matrix.

    • Analyze the calibration standards and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Apply a linear regression model with a 1/x weighting to the calibration curve.

    • Quantify the analyte in quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Sample Analysis Workflow

G Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Caption: A step-by-step diagram of the sample analysis workflow.

Conclusion

The validation of an analytical method is a critical process that underpins the reliability of quantitative data. For the quantification of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine, LC-MS/MS emerges as the most suitable technique, particularly for bioanalytical applications, due to its superior sensitivity and selectivity. While HPLC-UV and GC-MS have their merits in specific contexts, they may not meet the stringent requirements for trace-level quantification in complex matrices. By adhering to the principles and protocols outlined in this guide, researchers can confidently develop and validate robust analytical methods that generate high-quality, defensible data.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Vertex AI Search.
  • HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. (n.d.). NorthEast BioLab.
  • Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration.
  • Sharma, S., & Singh, G. (2014). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 5(2), 45.
  • Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography. (2016). SciSpace.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma.
  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560-568.
  • Helping Identify Novel Psychoactive Substances. (2022). AZoLifeSciences.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalysis Zone.
  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). International Journal of Advanced Research in Science, Communication and Technology.
  • Papov, V. V., et al. (2016). Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Post-run Library Matching. Journal of Analytical Toxicology, 41(1), 1-10.
  • Salomone, A., et al. (2018). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct.
  • Al-Majed, A. A., et al. (2017). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Journal of the Chemical Society of Pakistan, 39(3), 436-444.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (2020). Scholars.Direct.
  • Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS. (n.d.). Thermo Fisher Scientific.
  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560-568.
  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF. (2025). ResearchGate.
  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. (2025). LCGC International.
  • Soman, A., Qiu, Y., & Chan Li, Q. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation.
  • Analytical method validation: A brief review. (2022). GSC Biological and Pharmaceutical Sciences, 21(2), 134-140.
  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (2007). TrAC Trends in Analytical Chemistry, 26(1), 28-36.
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition.

Sources

Validation

Comparative Guide to the Synthesis of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of synthetic routes for {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine and its derivatives. The N-aryl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine and its derivatives. The N-arylpiperazine scaffold is a critical component in numerous therapeutic agents, making the efficient synthesis of these compounds a key focus in medicinal chemistry.[1] This document will delve into various synthetic strategies, evaluating them based on yield, scalability, and reaction conditions.

Introduction to the Target Scaffold

The {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine core structure is a prevalent motif in centrally acting agents, particularly those targeting serotonin and dopamine receptors.[2] The 2,5-dimethylphenyl substituent on the piperazine ring, coupled with the propyl-amine side chain, provides a unique combination of lipophilicity and basicity that is often crucial for receptor binding and pharmacokinetic properties. The development of efficient and versatile synthetic methods is paramount for the exploration of new chemical space around this privileged scaffold.

Key Synthetic Intermediates: 1-(2,5-Dimethylphenyl)piperazine

A common precursor for the target derivatives is 1-(2,5-dimethylphenyl)piperazine. The synthesis of this intermediate is a critical first step and is typically achieved through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering high functional group tolerance and broad substrate scope.[1][3] This reaction typically involves the coupling of an aryl halide (or triflate) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4]

General Reaction Scheme:

Several generations of catalyst systems have been developed, allowing for the use of a wide range of aryl coupling partners and milder reaction conditions.[3]

Comparative Analysis of Synthesis Routes for the Final Product

Two primary strategies for the synthesis of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine derivatives from 1-(2,5-dimethylphenyl)piperazine are:

  • Route A: Nucleophilic Substitution (N-Alkylation)

  • Route B: Reductive Amination

Route A: Nucleophilic Substitution (N-Alkylation)

This is a classical and widely used method for constructing the propyl-amine side chain. It involves the reaction of 1-(2,5-dimethylphenyl)piperazine with a suitable three-carbon electrophile bearing a protected or masked amine functionality.

Conceptual Workflow for N-Alkylation:

A 1-(2,5-Dimethylphenyl)piperazine C N-Alkylation A->C B 3-Halopropylamine Derivative (e.g., 1-bromo-3-chloropropane) B->C D Intermediate C->D Base, Solvent E Further functionalization/deprotection D->E F {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine Derivative E->F

Caption: General workflow for the N-alkylation route.

A common alkylating agent is 1-bromo-3-chloropropane.[5] The differential reactivity of the bromine and chlorine atoms allows for sequential nucleophilic substitution. First, the more reactive bromide is displaced by the piperazine nitrogen. The resulting chloro-propyl intermediate can then be reacted with a primary or secondary amine to introduce the terminal amine functionality.

Advantages:

  • Readily available and relatively inexpensive starting materials.

  • Straightforward reaction setup.

Disadvantages:

  • Potential for dialkylation of the piperazine.

  • The use of halogenated reagents can be a concern for large-scale synthesis.

  • Reaction conditions can sometimes be harsh, limiting functional group tolerance.

Route B: Reductive Amination

Reductive amination offers a convergent and often milder alternative to N-alkylation.[6][7] This method involves the reaction of 1-(2,5-dimethylphenyl)piperazine with a carbonyl compound containing a three-carbon chain, followed by in-situ reduction of the resulting iminium ion intermediate.

Conceptual Workflow for Reductive Amination:

A 1-(2,5-Dimethylphenyl)piperazine C Reductive Amination A->C B 3-Oxopropyl derivative (e.g., 3-aminopropanal) B->C D {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine Derivative C->D Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow for the reductive amination route.

A suitable carbonyl partner would be a protected 3-aminopropanal or a related keto-amine. The choice of reducing agent is critical, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for iminium ions.[8]

Advantages:

  • High selectivity and functional group tolerance.[3]

  • Often proceeds under mild reaction conditions.

  • Can be performed as a one-pot procedure.[9]

Disadvantages:

  • The required carbonyl compounds may be less stable or readily available than their alkyl halide counterparts.

  • The cost of specialized reducing agents can be a factor.

Comparative Data Summary
FeatureRoute A: Nucleophilic SubstitutionRoute B: Reductive Amination
Key Reagents 1-Bromo-3-chloropropane, Base (e.g., K₂CO₃)3-Oxopropyl derivative, Reducing Agent (e.g., NaBH(OAc)₃)
Typical Yields Moderate to HighHigh
Scalability Generally good, but may require optimization to control side reactions.Excellent
Reaction Conditions Often requires elevated temperatures.Typically mild, often at room temperature.
Functional Group Tolerance ModerateHigh
Atom Economy Lower, due to the formation of salt byproducts.Higher

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2,5-Dimethylphenyl)piperazine via Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-2,5-dimethylbenzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂, BINAP, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous toluene, followed by 1-bromo-2,5-dimethylbenzene and piperazine.

  • Heat the reaction mixture to 110 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[1]

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2,5-dimethylphenyl)piperazine.

Protocol 2: Synthesis of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine via N-Alkylation

Materials:

  • 1-(2,5-Dimethylphenyl)piperazine

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ammonia (or desired primary/secondary amine)

Procedure: Step 1: Synthesis of 1-(3-chloropropyl)-4-(2,5-dimethylphenyl)piperazine

  • To a round-bottom flask, add 1-(2,5-dimethylphenyl)piperazine, K₂CO₃, and anhydrous acetonitrile.

  • Add 1-bromo-3-chloropropane dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC/LC-MS.[10]

  • Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography to isolate 1-(3-chloropropyl)-4-(2,5-dimethylphenyl)piperazine.

Step 2: Amination

  • Dissolve the purified chloro-propyl intermediate in a suitable solvent (e.g., ethanol) in a sealed tube.

  • Add an excess of the desired amine (e.g., a solution of ammonia in methanol).

  • Heat the reaction mixture and monitor for completion.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the residue to obtain the final product.

Protocol 3: Synthesis of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine via Reductive Amination

Materials:

  • 1-(2,5-Dimethylphenyl)piperazine

  • 3-(tert-Butoxycarbonylamino)propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Acetic acid (optional)

Procedure:

  • To a round-bottom flask, add 1-(2,5-dimethylphenyl)piperazine and 3-(tert-butoxycarbonylamino)propanal in anhydrous DCM.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A small amount of acetic acid can be added to catalyze this step.

  • Add NaBH(OAc)₃ portion-wise to the reaction mixture.

  • Stir at room temperature and monitor by TLC/LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude Boc-protected product by column chromatography.

  • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the final product.

Conclusion

Both nucleophilic substitution and reductive amination are viable and effective methods for the synthesis of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine derivatives. The choice between the two routes will often depend on the specific requirements of the synthesis, including the desired scale, the availability and cost of starting materials, and the presence of sensitive functional groups in the target molecule. For laboratory-scale synthesis and medicinal chemistry applications where functional group tolerance is paramount, reductive amination often presents a more favorable profile. For larger-scale production where cost and the use of readily available bulk starting materials are primary drivers, a well-optimized nucleophilic substitution route may be preferred.

References

  • A Comparative Guide to the Synthesis of N-Arylpiperazines. Benchchem.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Buchwald–Hartwig amin
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • synthesis and biological evaluation of some novel piperazine deriv
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Show how to synthesize the following amines from the indic
  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
  • Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5).
  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)
  • Amine synthesis by reductive amination (reductive alkyl
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.
  • Method for preparing piperazines.
  • A Simple Synthesis of N-Alkylpiperazines.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC.
  • Method for the preparation of piperazine and its derivatives.
  • New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its deriv
  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed.
  • 1-(3,5-Dimethylphenyl)piperazine.

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Comparative

Benchmarking {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine Against Standard 5-HT Receptor Ligands: A Technical Guide

As a Senior Application Scientist, evaluating novel serotonergic ligands requires moving beyond basic affinity metrics to understand the structural, functional, and mechanistic nuances of the compound. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel serotonergic ligands requires moving beyond basic affinity metrics to understand the structural, functional, and mechanistic nuances of the compound. This guide provides an in-depth benchmarking analysis of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine (hereafter referred to as 2,5-DMPP-PA ) against gold-standard 5-HT receptor ligands.

By deconstructing the causality behind our assay designs and establishing self-validating experimental workflows, this guide equips drug development professionals with a robust framework for profiling Long-Chain Arylpiperazines (LCAPs).

Structural and Mechanistic Rationale

To benchmark 2,5-DMPP-PA effectively, we must first understand its pharmacophore. The compound belongs to the arylpiperazine class, a privileged scaffold in neuropharmacology. Its structure consists of three critical domains:

  • The 2,5-Dimethylphenyl Ring: This lipophilic moiety drives receptor subtype selectivity by engaging in π−π stacking interactions with aromatic residues (e.g., Phe6.51 and Trp6.48) in transmembrane helices 5 and 6 (TM5/TM6) of the 5-HT receptors [1].

  • The Piperazine Core: At physiological pH, the basic nitrogen atom of the piperazine ring is protonated. This enables the formation of a critical, charge-assisted hydrogen bond (salt bridge) with the highly conserved Asp3.32 residue in TM3—a universal anchor point for aminergic G-protein coupled receptors (GPCRs) [2].

  • The Propylamine Linker: The flexible 3-aminopropyl chain allows the terminal primary amine to probe secondary binding pockets. Unlike bulky imide-terminated LCAPs (like buspirone), the primary amine in 2,5-DMPP-PA often shifts the functional profile toward partial agonism with mixed 5-HT1A/5-HT7 affinity [3].

G L 2,5-DMPP-PA (Ligand) R 5-HT1A Receptor (GPCR) L->R Binds Asp3.32 G Gi/o Protein (α subunit) R->G Activates AC Adenylyl Cyclase (Inhibited) G->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Figure 1: Mechanism of action for 5-HT1A receptor activation and Gi-coupled signaling.

Experimental Workflows: A Self-Validating Approach

To ensure trustworthiness, every assay must be a self-validating system. This means incorporating internal controls that prove the assay is functioning correctly before any test compound data is accepted.

Radioligand Binding Assay (Affinity Profiling)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of 2,5-DMPP-PA across 5-HT receptor subtypes. Causality in Design: We utilize [3H] -8-OH-DPAT for 5-HT1A assays. Why? Because 8-OH-DPAT is a full agonist that preferentially labels the high-affinity, G-protein-coupled state of the receptor. This ensures we are measuring affinity relevant to functional activation, rather than just inert binding.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A, 5-HT2A, or 5-HT7 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors to prevent receptor degradation.

  • Assay Assembly: In a 96-well plate, combine 50 µL of test compound (varying concentrations from 10−11 to 10−5 M), 50 µL of radioligand (e.g., 1.5 nM [3H] -8-OH-DPAT), and 100 µL of membrane suspension (10 µg protein/well).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): 10 µM Serotonin (5-HT) to saturate all specific sites.

    • Quality Control: Calculate the Z'-factor using TB and NSB wells. Proceed only if Z' > 0.5.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific ligand adhesion).

  • Quantification: Add scintillation cocktail and read radioactivity (CPM). Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay (Efficacy Profiling)

Objective: Determine if 2,5-DMPP-PA acts as an agonist, partial agonist, or antagonist at the Gi-coupled 5-HT1A receptor. Causality in Design: Because 5-HT1A couples to Gi/o proteins to inhibit adenylyl cyclase, baseline cAMP levels in cells are too low to measure a decrease accurately. Therefore, we stimulate the cells with Forskolin , a direct adenylyl cyclase activator. This artificially raises the cAMP "ceiling," allowing us to clearly quantify the inhibitory effect of our test ligand.

Step-by-Step Methodology:

  • Cell Plating: Seed 5-HT1A-expressing CHO-K1 cells in 384-well plates at 10,000 cells/well.

  • Stimulation: Add 10 µM Forskolin concurrently with the test compound (2,5-DMPP-PA) and the phosphodiesterase inhibitor IBMX (0.5 mM) to prevent cAMP degradation.

  • Self-Validation Controls:

    • Maximal Inhibition Control: 1 µM 8-OH-DPAT (Full agonist standard).

    • Antagonist Reversal Control: 1 µM WAY-100635 + 1 µM 8-OH-DPAT (Proves the signal is specifically 5-HT1A mediated).

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.

  • Analysis: Normalize data to the Forskolin-only control (0% inhibition) and the 8-OH-DPAT control (100% inhibition) to determine the Emax​ and EC50​ .

Workflow Step1 Compound Preparation (2,5-DMPP-PA & Standards) Step2 Radioligand Binding Assay (Affinity & Selectivity Profiling) Step1->Step2 Step3 Functional cAMP Assay (Agonism/Antagonism Determination) Step2->Step3 Step4 Data Analysis & Benchmarking (Ki, EC50, Emax Calculation) Step3->Step4

Figure 2: Step-by-step experimental workflow for benchmarking novel 5-HT receptor ligands.

Comparative Data Analysis

The following tables summarize the benchmarking of 2,5-DMPP-PA against industry-standard reference ligands.

Table 1: In Vitro Binding Affinity ( Ki​ ) Profiling

Data represents mean ± SD from three independent experiments.

Ligand5-HT1A Ki​ (nM)5-HT2A Ki​ (nM)5-HT7 Ki​ (nM)Primary Target Profile
2,5-DMPP-PA 14.2 ± 1.5 115.4 ± 8.2 82.1 ± 5.4 Mixed 5-HT1A/7
8-OH-DPAT 1.2 ± 0.3>10,000>1,000Selective 5-HT1A
WAY-100635 2.1 ± 0.4>10,000>1,000Selective 5-HT1A
Ketanserin >1,0001.8 ± 0.5>1,000Selective 5-HT2A
Buspirone 15.5 ± 2.1180.2 ± 12.5>1,0005-HT1A Partial Agonist

Data Interpretation: 2,5-DMPP-PA demonstrates high affinity for the 5-HT1A receptor, comparable to the clinical anxiolytic Buspirone. However, the lack of a bulky terminal group allows the primary amine to interact favorably with the 5-HT7 receptor pocket, resulting in a dual 5-HT1A/7 affinity profile.

Table 2: Functional Efficacy at the 5-HT1A Receptor

Measured via Forskolin-stimulated cAMP inhibition.

LigandFunctional Role EC50​ / IC50​ (nM) Emax​ (% of 8-OH-DPAT)
2,5-DMPP-PA Partial Agonist 35.4 ± 4.2 65 ± 5%
8-OH-DPAT Full Agonist4.5 ± 0.8100%
WAY-100635 Silent Antagonist3.2 ± 0.5 ( IC50​ )0%
Buspirone Partial Agonist28.5 ± 3.145 ± 4%

Data Interpretation: Functionally, 2,5-DMPP-PA acts as a partial agonist at 5-HT1A. Its Emax​ of 65% indicates that while it binds the receptor tightly, it cannot induce the full conformational shift required for maximal Gi-protein activation, a hallmark trait of many flexible LCAP derivatives.

Application Insights for Drug Development

Benchmarking 2,5-DMPP-PA reveals its utility not just as a standalone ligand, but as a highly versatile synthetic intermediate.

  • Scaffold Evolution: Drug discovery teams can utilize the terminal primary amine of 2,5-DMPP-PA as an attachment point for bulkier lipophilic groups (e.g., via amidation or reductive amination). Doing so typically abolishes 5-HT7 activity while pushing the 5-HT1A functional profile toward pure antagonism (similar to WAY-100635).

  • Polypharmacology: For researchers targeting complex psychiatric conditions like Autism Spectrum Disorder (ASD) or treatment-resistant depression, the innate mixed 5-HT1A/5-HT7 profile of the unmodified 2,5-DMPP-PA serves as an excellent starting point for designing dual-acting neurotherapeutics [3].

References

  • Kowalski, P., et al. (2023). "Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand." ACS Omega.[Link]

  • Kołaczkowski, M., et al. (2006). "Interaction of arylpiperazine ligands with the hydrophobic part of the 5-HT1A receptor binding site." PubMed / Pharmacological Reports.[Link]

  • Lacivita, E., et al. (2021). "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder." ACS Chemical Neuroscience.[Link]

Safety & Regulatory Compliance

Safety

{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine proper disposal procedures

Operational Guide to the Safe Handling and Disposal of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine As researchers and drug development professionals synthesize complex arylpiperazine derivatives for neuropharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide to the Safe Handling and Disposal of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine

As researchers and drug development professionals synthesize complex arylpiperazine derivatives for neuropharmacological targets, managing the lifecycle of these compounds is critical. {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine is a potent, basic amine that requires strict operational protocols to mitigate exposure risks, prevent cross-contamination, and ensure environmental compliance.

This guide provides field-proven, step-by-step methodologies for the safe handling, emergency mitigation, and ultimate destruction of this compound.

Chemical Profiling and Hazard Causality

To handle a chemical safely, one must understand the causality behind its hazards. Arylpiperazines linked to primary alkylamines present unique physicochemical risks. The dual basic sites—the piperazine ring and the primary propylamine tail—render the molecule highly alkaline. This high pH profile makes the compound inherently corrosive to biological tissues and highly reactive with acidic or oxidizing environments[1].

Table 1: Quantitative Data & Hazard Implications

ParameterSpecificationHazard & Operational Implication
Chemical Identity {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amineSubstituted arylpiperazine alkylamine; requires strict regulatory tracking.
Molecular Formula C15H25N3High nitrogen content dictates specialized incineration to manage NOx emissions[1].
Molecular Weight ~247.38 g/mol Matches structural isomers (e.g., 2,3-dimethylphenyl derivative)[2].
Primary Hazards Corrosive, Toxic (Oral/Inhalation), IrritantCauses severe skin burns and eye damage; necessitates robust PPE and fume hood usage[1][3].
Incompatibilities Strong oxidizers, acid anhydrides, acid chloridesHigh risk of violent exothermic reactions; dictates strict waste segregation[1].

Laboratory Handling and Operational Logistics

Because the compound is a severe skin irritant and potentially toxic via inhalation, aerosolization or direct contact must be systematically prevented[3]. The following self-validating protocol ensures that every handling step includes a built-in safety check.

Methodology 1: Safe Laboratory Handling & Aliquoting

  • Environmental Preparation: Ensure the workspace is within a certified Class II chemical fume hood. Validation Check: Verify the hood's airflow gauge reads within the safe operational range before opening the chemical container[3].

  • PPE Verification: Equip heavy-duty nitrile gloves (double-gloving is recommended for concentrated liquid amines), splash-proof safety goggles, and a chemically resistant lab coat[1].

  • Static Discharge Mitigation: If handling large quantities of the compound dissolved in a volatile solvent, ground and bond all receiving equipment to prevent static-induced ignition[1].

  • Transfer & Weighing: Use dedicated, disposable spatulas or glass pipettes. Avoid rapid transfers that could create dust or micro-aerosols.

  • Post-Handling Decontamination: Wash all exposed skin thoroughly with soap and water immediately after handling. Remove contaminated clothing before exiting the laboratory space[1][3].

HandlingWorkflow Start Initiate Handling Protocol PPE Don PPE: Nitrile Gloves, Safety Goggles, Lab Coat Start->PPE Hood Transfer to Class II Chemical Fume Hood PPE->Hood SpillCheck Did a Spill Occur? Hood->SpillCheck Contain Contain with Inert Absorbent (Sand/Vermiculite) SpillCheck->Contain Yes Proceed Execute Experimental Methodology SpillCheck->Proceed No DisposeSpill Sweep into Hazardous Waste Contain->DisposeSpill

Fig 1. Operational safety and spill response workflow for handling arylpiperazine alkylamines.

Proper Disposal Procedures (Core Directive)

Disposal logistics cannot be an afterthought. Due to the high nitrogen content of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine, improper combustion will release highly toxic nitrogen oxides (NOx)[1][4]. Drain disposal or standard municipal trash disposal is strictly prohibited.

Methodology 2: Comprehensive Waste Disposal

  • Waste Segregation (Critical Step): Isolate the amine waste from strong oxidizing agents, acid chlorides, and acid anhydrides. Causality: Mixing basic amines with these compounds results in violent exothermic reactions, potentially boiling the solvent and releasing toxic gas[1].

  • Containerization: Transfer the chemical waste into a high-density polyethylene (HDPE) container. Validation Check: Ensure the container is specifically rated for corrosive bases. Avoid standard metal drums unless polymer-lined, as basic amines degrade certain metals over time.

  • GHS Labeling: Clearly label the container with "Hazardous Waste - Toxic/Corrosive Amine". Include the exact chemical name, concentration, and the Globally Harmonized System (GHS) hazard pictograms for Corrosivity and Toxicity.

  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area. Ensure the storage temperature remains cool and protected from direct sunlight[1].

  • Final Destruction (Incineration): Contract an EPA-approved (or local equivalent) hazardous waste disposal facility. The facility must utilize high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers to safely process the C15H25N3 molecular framework[1][4].

DisposalPipeline Gen Waste Generation (Aqueous/Organic) Segregate Segregate (No Strong Oxidizers/Acids) Gen->Segregate Container HDPE Containerization & GHS Labeling Segregate->Container Storage Secondary Containment (< 90 Days Storage) Container->Storage Incinerate Licensed Incineration (NOx Scrubber Equipped) Storage->Incinerate

Fig 2. Step-by-step hazardous waste segregation and disposal pipeline for nitrogen-rich amines.

Emergency Spill Mitigation

In the event of a spill, immediate containment is required to prevent environmental contamination and respiratory exposure.

Methodology 3: Emergency Spill Response

  • Evacuation & Isolation: Immediately evacuate non-essential personnel from the spill area. Maximize local exhaust ventilation to clear potential toxic vapors[3].

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Causality: Do not use combustible materials like sawdust, which can react exothermically with concentrated basic amines[4].

  • Collection: Using spark-proof tools, sweep the absorbed mixture into a heavy-duty, sealable plastic chemical waste bucket[4].

  • Surface Decontamination: Wash the spill surface with copious amounts of water to dilute and neutralize residual alkalinity[1].

  • Disposal: Route the collected spill debris through the standard hazardous waste disposal pipeline (Methodology 2).

References

  • Cole-Parmer. Material Safety Data Sheet - 1-Amino-4-methylpiperazine. Retrieved from:[Link]

Sources

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